Product packaging for (R)-Desmethylsibutramine hydrochloride(Cat. No.:CAS No. 259731-40-3)

(R)-Desmethylsibutramine hydrochloride

Cat. No.: B129184
CAS No.: 259731-40-3
M. Wt: 302.3 g/mol
InChI Key: OUVFHVJVFLFXPQ-XFULWGLBSA-N
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Description

(R)-Desmethylsibutramine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H25Cl2N and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25Cl2N B129184 (R)-Desmethylsibutramine hydrochloride CAS No. 259731-40-3

Properties

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFHVJVFLFXPQ-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259731-40-3
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259731-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylsibutramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Desmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (R)-Desmethylsibutramine hydrochloride, a chiral amine of significant interest in pharmaceutical research. The following sections detail the synthetic route from racemic desmethylsibutramine, its chiral resolution, and final conversion to the hydrochloride salt, supported by experimental protocols and quantitative data.

Synthesis of Racemic Desmethylsibutramine

The synthesis of the racemic precursor, (±)-Desmethylsibutramine, is a critical first step. While various methods for the synthesis of sibutramine and its analogues have been reported, a common route involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutylmagnesium bromide followed by reduction of the resulting imine.

Experimental Protocol: Synthesis of Racemic Desmethylsibutramine

A detailed experimental protocol for the synthesis of racemic desmethylsibutramine is outlined below, based on established synthetic methodologies for related compounds.

  • Grignard Reaction: To a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran), isobutylmagnesium bromide (a Grignard reagent) is added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction is stirred for several hours to ensure complete formation of the intermediate imine.

  • Reduction: The intermediate imine is then reduced to the corresponding amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄). The reduction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

  • Work-up and Purification: Following the reduction, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield racemic desmethylsibutramine.

Chiral Resolution of (±)-Desmethylsibutramine

The separation of the racemic mixture to isolate the desired (R)-enantiomer is achieved through diastereomeric salt formation using a chiral resolving agent. (R)-(-)-Mandelic acid has been successfully employed for this purpose.

Experimental Protocol: Chiral Resolution with (R)-(-)-Mandelic Acid

The following protocol is adapted from the work of Han et al. (Tetrahedron: Asymmetry, 2002).

  • Diastereomeric Salt Formation: Racemic desmethylsibutramine is dissolved in a suitable solvent, such as a mixture of methanol and water. To this solution, a stoichiometric amount of (R)-(-)-mandelic acid is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • Crystallization: The diastereomeric salt of (R)-Desmethylsibutramine with (R)-mandelic acid preferentially crystallizes out of the solution upon cooling. The crystallization process can be aided by seeding with a small crystal of the desired diastereomeric salt. The mixture is typically stirred at a low temperature for several hours to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt: The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent to remove any remaining mother liquor containing the undesired (S)-enantiomer.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide solution, to neutralize the mandelic acid and liberate the free (R)-desmethylsibutramine. The free amine is then extracted with an organic solvent.

  • Purification: The organic extract is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-Desmethylsibutramine.

Formation of this compound

The final step in the synthesis is the conversion of the free base of (R)-Desmethylsibutramine into its stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Acidification: The purified (R)-Desmethylsibutramine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the amine. The hydrochloride salt, being insoluble in the solvent, precipitates out of the solution.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum to yield the final product.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

StepReactantsProductYield (%)Purity/ee (%)Reference
Synthesis of Racemic Desmethylsibutramine1-(4-chlorophenyl)cyclobutanecarbonitrile, Isobutylmagnesium bromide(±)-Desmethylsibutramine~70-80>95 (racemic)General
Chiral Resolution(±)-Desmethylsibutramine, (R)-(-)-Mandelic acid(R)-Desmethylsibutramine mandelate salt~40-45>99 (de)Han et al.
Liberation of Free Base(R)-Desmethylsibutramine mandelate salt, NaOH(R)-Desmethylsibutramine>95>99 (ee)Han et al.
Hydrochloride Salt Formation(R)-Desmethylsibutramine, HClThis compound>95>99General

Table 1: Summary of Yields and Purity at Each Synthetic Step.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundC₁₆H₂₅Cl₂N302.29Not reportedConsistent with structure

Table 2: Physicochemical and Spectroscopic Data of this compound.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Pathway cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Hydrochloride Salt Formation Start 1-(4-chlorophenyl)cyclobutanecarbonitrile Grignard Grignard Reaction (+ Isobutylmagnesium bromide) Start->Grignard Imine Intermediate Imine Grignard->Imine Reduction Reduction (+ NaBH4) Imine->Reduction Racemate (±)-Desmethylsibutramine Reduction->Racemate Racemate_in (±)-Desmethylsibutramine Resolution Diastereomeric Salt Formation (+ (R)-(-)-Mandelic Acid) Racemate_in->Resolution Salt (R)-Desmethylsibutramine (R)-Mandelate Salt Resolution->Salt Liberation Liberation of Free Base (+ NaOH) Salt->Liberation R_Amine (R)-Desmethylsibutramine Liberation->R_Amine R_Amine_in (R)-Desmethylsibutramine Salt_Formation Acidification (+ HCl) R_Amine_in->Salt_Formation Final_Product (R)-Desmethylsibutramine HCl Salt_Formation->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Start Racemic Desmethylsibutramine + (R)-Mandelic Acid Dissolution Dissolve in Solvent (e.g., MeOH/H2O) Start->Dissolution Crystallization Cool and Crystallize Diastereomeric Salt Dissolution->Crystallization Filtration Filter and Wash Solid Crystallization->Filtration Liberation Treat with Base (NaOH) & Extract Filtration->Liberation Purification Purify Free (R)-Amine Liberation->Purification Salt_Formation Dissolve in Solvent & Add HCl Purification->Salt_Formation Final_Product Isolate and Dry (R)-Desmethylsibutramine HCl Salt_Formation->Final_Product

Caption: Experimental workflow for the chiral resolution and salt formation.

Enantioselective Synthesis of (R)-Desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-Desmethylsibutramine, a key active metabolite of the anti-obesity drug Sibutramine. The (R)-enantiomer of Desmethylsibutramine has demonstrated greater anorexic effects compared to its (S)-counterpart, making its stereoselective synthesis a critical aspect of pharmaceutical research and development.[1] This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and process optimization.

Core Synthetic Strategies

The most prominent and well-documented method for the enantioselective synthesis of (R)-Desmethylsibutramine involves a pivotal asymmetric hydrogenation of a prochiral dienamide precursor. An alternative approach utilizes a diastereoselective addition to a chiral sulfinamide-derived aldimine. This guide will focus on the asymmetric hydrogenation route due to the availability of more detailed information.

Primary Synthetic Pathway: Asymmetric Hydrogenation

The enantioselective synthesis of (R)-Desmethylsibutramine via asymmetric hydrogenation can be conceptually broken down into three key stages:

  • Synthesis of the Cyclobutane Core: Preparation of the starting material, 1-(4-chlorophenyl)cyclobutanecarbonitrile.

  • Formation of the Dienamide Precursor: Construction of the prochiral dienamide substrate for the asymmetric hydrogenation.

  • Asymmetric Hydrogenation and Deprotection: The crucial enantioselective reduction followed by hydrolysis to yield the final product.

The overall workflow is depicted in the following diagram:

G cluster_0 Stage 1: Cyclobutane Core Synthesis cluster_1 Stage 2: Dienamide Formation cluster_2 Stage 3: Asymmetric Hydrogenation & Hydrolysis A 4-Chlorobenzyl cyanide C 1-(4-chlorophenyl)cyclobutanecarbonitrile A->C NaH, DMSO B 1,3-Dibromopropane B->C F N-(1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbut-2-en-1-yl)acetamide (Dienamide Precursor) C->F 1. Grignard Reaction 2. Quenching D Methallyl magnesium chloride D->F E Acetic anhydride E->F H (R)-N-Acetyl-desmethylsibutramine F->H Asymmetric Hydrogenation G Ru/(R)-MeOBiPheP catalyst, H₂ G->H J (R)-Desmethylsibutramine H->J I Acidic Hydrolysis I->J

Figure 1: Overall workflow for the synthesis of (R)-Desmethylsibutramine.

Experimental Protocols

Stage 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

This initial stage constructs the key cyclobutane ring structure.

Protocol:

  • To a stirred suspension of sodium hydride (4.4 g) in dry dimethyl sulfoxide (DMSO, 20 ml) under an argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over a period of 5 minutes.[2]

  • Stir the resulting mixture for 30 minutes.[2]

  • Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.[2]

  • After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.[2]

  • Pour the reaction mixture into ice water (500 ml) and extract with dichloromethane (3 x 75 ml).[2]

  • Evaporate the solvent from the combined organic extracts. Extract the residue with diethyl ether (4 x 50 ml).[2]

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an oil.[2]

  • Purify the crude product by distillation (90°C at 10⁻⁶ Torr) to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.[2]

Quantitative Data:

Starting MaterialReagentsProductYield
4-Chlorobenzyl cyanide (10 g)Sodium hydride (4.4 g), 1,3-Dibromopropane (27 g)1-(4-chlorophenyl)cyclobutanecarbonitrile43% (5.4 g)[2]
Stage 2: Formation of the Dienamide Precursor

This stage involves a Grignard reaction with the nitrile, followed by quenching to form the dienamide.

Protocol:

Detailed experimental procedures for this specific transformation are not fully available in the reviewed literature. The following is a generalized protocol based on the description in the source abstracts.

  • Prepare methallyl magnesium chloride via the reaction of methallyl chloride with magnesium turnings in an appropriate solvent like THF.

  • React 1-(4-chlorophenyl)cyclobutanecarbonitrile with the freshly prepared methallyl magnesium chloride in an ethereal solvent. This forms a magnesium iminate intermediate.

  • Quench the reaction mixture with acetic anhydride to yield the dienamide, N-(1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbut-2-en-1-yl)acetamide.

  • Purify the resulting dienamide using standard chromatographic techniques.

Stage 3: Asymmetric Hydrogenation and Acidic Hydrolysis

This is the critical enantioselective step, followed by the final deprotection to yield the target molecule.

Protocol:

The following protocol is based on the information provided in the abstracts of the primary literature.

Asymmetric Hydrogenation:

  • In a suitable high-pressure reactor, dissolve the dienamide precursor in an appropriate solvent (e.g., methanol or dichloromethane).

  • Add the Ruthenium/(R)-MeOBiPheP catalyst. The substrate-to-catalyst ratio (S/C) is a critical parameter, with a ratio of 500 being reported as effective.

  • Pressurize the reactor with hydrogen gas to the optimized pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or HPLC).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude (R)-N-Acetyl-desmethylsibutramine.

Acidic Hydrolysis:

  • Dissolve the crude (R)-N-Acetyl-desmethylsibutramine in a suitable solvent mixture, such as an alcohol (e.g., methanol or ethanol) and water.

  • Add a strong acid, such as hydrochloric acid.

  • Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the amide.

  • Cool the reaction mixture and adjust the pH to basic with an aqueous base (e.g., NaOH or KOH).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude (R)-Desmethylsibutramine.

  • Further purification can be achieved by crystallization or chromatography if necessary.

Quantitative Data:

PrecursorCatalystProductYieldEnantiomeric Excess (e.e.)
DienamideRu/(R)-MeOBiPheP (S/C = 500)(R)-N-Acetyl-desmethylsibutramineAlmost quantitative98.5%
(R)-N-Acetyl-desmethylsibutramineAcid(R)-DesmethylsibutramineHigh (not specified)No erosion of enantioselectivity

Alternative Synthetic Approach: Diastereoselective Addition to a Sulfinamide-Derived Aldimine

An alternative enantioselective synthesis of (R)-Desmethylsibutramine has been reported, which utilizes the diastereoselective addition of isobutyllithium (i-BuLi) to an aldimine derived from (R)-triethylmethylsulfinamide. This method offers a different strategic approach to establishing the chiral center.

The logical flow for this alternative route is as follows:

G A 1-(4-chlorophenyl)cyclobutanecarboxaldehyde C Chiral Aldimine A->C B (R)-Triethylmethylsulfinamide B->C E Sulfinamide Adduct C->E Diastereoselective Addition D Isobutyllithium (i-BuLi) D->E G (R)-Desmethylsibutramine E->G F Acidic Cleavage F->G

Figure 2: Workflow for the sulfinamide-based synthesis.

Conclusion

The enantioselective synthesis of (R)-Desmethylsibutramine is a crucial process for accessing this therapeutically important molecule. The asymmetric hydrogenation of a dienamide precursor using a ruthenium-based catalyst stands out as a highly efficient and stereoselective method, providing the target compound with excellent enantiomeric purity. While alternative methods exist, the hydrogenation route is the most comprehensively described in the available literature. This guide provides the foundational knowledge and detailed protocols necessary for the practical application and further development of synthetic strategies for (R)-Desmethylsibutramine in a research and development setting.

References

(R)-Desmethylsibutramine Hydrochloride: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, the active secondary amine metabolite of the anti-obesity drug sibutramine, exerts its pharmacological effects primarily through the inhibition of monoamine reuptake. This technical guide provides an in-depth analysis of the mechanism of action of (R)-Desmethylsibutramine hydrochloride, focusing on its interaction with norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Monoamine Reuptake Inhibition

(R)-Desmethylsibutramine is a potent inhibitor of the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine, at the synaptic cleft.[1][2] By blocking the respective transporters (NET, SERT, and DAT), it increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced monoaminergic neurotransmission is the primary mechanism underlying its therapeutic effects, such as appetite suppression and mood modulation.[3][4] The effects of sibutramine are predominantly mediated by its pharmacologically active primary and secondary amine metabolites.[2]

Binding Affinities

The inhibitory potency of (R)-Desmethylsibutramine at the monoamine transporters has been quantified through in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundTransporterK_i_ (nM)
(R)-Desmethylsibutramine Dopamine Transporter (DAT)44
Norepinephrine Transporter (NET)4
Serotonin Transporter (SERT)12

Data sourced from publicly available information. The primary study detailing the experimental protocol for the specific (R)-enantiomer could not be definitively located within the scope of this search.

Visualizing the Primary Mechanism

The following diagram illustrates the fundamental mechanism of action of (R)-Desmethylsibutramine at the presynaptic terminal.

cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (NE, 5-HT, DA) Vesicle Synaptic Vesicle MA->Vesicle Storage Synaptic_MA Increased Monoamines Vesicle->Synaptic_MA Release NET NET SERT SERT DAT DAT Synaptic_MA->NET Synaptic_MA->SERT Synaptic_MA->DAT Receptors Postsynaptic Receptors Synaptic_MA->Receptors Activates RDMS (R)-Desmethyl- sibutramine HCl RDMS->NET Inhibits RDMS->SERT Inhibits RDMS->DAT Inhibits

Caption: Inhibition of monoamine reuptake by (R)-Desmethylsibutramine.

Downstream Signaling Pathways

The increased concentration of monoamines in the synaptic cleft leads to the activation of various postsynaptic receptors, triggering downstream signaling cascades that mediate the physiological and behavioral effects of (R)-Desmethylsibutramine.

Norepinephrine Signaling

Increased norepinephrine primarily activates α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

NE Norepinephrine AR Adrenergic Receptors (α, β) NE->AR G_alpha_s Gαs AR->G_alpha_s G_alpha_i Gαi AR->G_alpha_i G_alpha_q Gαq AR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC + G_alpha_i->AC - PLC PLC G_alpha_q->PLC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Caption: Norepinephrine downstream signaling cascade.

Serotonin Signaling

Serotonin (5-HT) activates a diverse family of receptors, including multiple GPCRs (5-HT1, 5-HT2, 5-HT4-7) and a ligand-gated ion channel (5-HT3).

Serotonin Serotonin (5-HT) HTR1 5-HT1 Receptors Serotonin->HTR1 HTR2 5-HT2 Receptors Serotonin->HTR2 HTR_Gs 5-HT4/6/7 Receptors Serotonin->HTR_Gs HTR3 5-HT3 Receptor (Ion Channel) Serotonin->HTR3 G_alpha_i Gαi HTR1->G_alpha_i - G_alpha_q Gαq HTR2->G_alpha_q G_alpha_s Gαs HTR_Gs->G_alpha_s + Depolarization Cation Influx (Na⁺, K⁺) -> Depolarization HTR3->Depolarization AC Adenylyl Cyclase G_alpha_i->AC - PLC PLC G_alpha_q->PLC G_alpha_s->AC + cAMP cAMP AC->cAMP Signaling_Cascades Downstream Signaling cAMP->Signaling_Cascades IP3_DAG IP3 & DAG PLC->IP3_DAG IP3_DAG->Signaling_Cascades Dopamine Dopamine D1_like D1-like Receptors (D1, D5) Dopamine->D1_like D2_like D2-like Receptors (D2, D3, D4) Dopamine->D2_like G_alpha_s Gαs D1_like->G_alpha_s + G_alpha_i Gαi D2_like->G_alpha_i - AC Adenylyl Cyclase G_alpha_s->AC + G_alpha_i->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Probe_Implantation Implant Guide Cannula for Microdialysis Probe in Target Brain Region Craniotomy->Probe_Implantation Recovery Allow for Recovery Probe_Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (artificial Cerebrospinal Fluid) at a low flow rate Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer (R)-Desmethylsibutramine HCl (e.g., intraperitoneally) Baseline->Drug_Admin Post_Drug_Samples Collect Post-Administration Dialysate Samples at Timed Intervals Drug_Admin->Post_Drug_Samples HPLC Analyze Dialysate Samples using HPLC with Electrochemical Detection Post_Drug_Samples->HPLC Quantification Quantify Concentrations of Norepinephrine, Serotonin, and Dopamine HPLC->Quantification Data_Analysis Calculate Percent Change from Baseline Quantification->Data_Analysis cluster_day1 Day 1: Pre-test Session cluster_treatment Treatment Period cluster_day2 Day X: Test Session cluster_analysis Behavioral Analysis Acclimation Acclimate Rat to Test Room Pre_Swim Place Rat in Cylinder of Water (25°C) for 15 minutes Remove_Dry Remove and Dry Rat Pre_Swim->Remove_Dry Return_Home Return to Home Cage Remove_Dry->Return_Home Drug_Admin Administer Vehicle or (R)-Desmethylsibutramine HCl (e.g., daily for 7-21 days) Return_Home->Drug_Admin Final_Dose Administer Final Dose of Vehicle or Drug Drug_Admin->Final_Dose Test_Swim Place Rat in Water Cylinder for 5 minutes (after a specified pretreatment time) Final_Dose->Test_Swim Record Videorecord the Session Test_Swim->Record Scoring A Blinded Observer Scores the Duration of Immobility, Swimming, and Climbing Record->Scoring Comparison Compare Behavioral Durations between Treatment Groups Scoring->Comparison

References

The Pharmacological Profile of (R)-Desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, the active metabolite of the anorectic drug sibutramine, is a potent monoamine reuptake inhibitor. This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visual representations of its signaling pathway and relevant experimental workflows to support further research and drug development efforts.

Introduction

Sibutramine was previously marketed for the management of obesity, exerting its effects through its active metabolites, including (R)-Desmethylsibutramine. It is understood that the therapeutic effects of sibutramine are primarily attributable to these metabolites, which are more potent inhibitors of monoamine reuptake.[1] This guide focuses specifically on the (R)-enantiomer of desmethylsibutramine, which has been shown to be the more pharmacologically active stereoisomer.[2]

Mechanism of Action

(R)-Desmethylsibutramine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the presynaptic neuronal membrane. This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse. The elevated levels of these neurotransmitters enhance signaling to postsynaptic neurons, which is believed to mediate the compound's therapeutic effects, such as appetite suppression.[3]

Signaling Pathway Diagram

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Monoamines Synaptic Release Vesicle->Synaptic Release Action Potential Serotonin Serotonin Synaptic Release->Serotonin Norepinephrine Norepinephrine Synaptic Release->Norepinephrine Dopamine Dopamine Synaptic Release->Dopamine SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor Binding & Activation Norepinephrine->NET Reuptake NE Receptor NE Receptor Norepinephrine->NE Receptor Binding & Activation Dopamine->DAT Reuptake DA Receptor DA Receptor Dopamine->DA Receptor Binding & Activation Postsynaptic\nEffect Postsynaptic Effect 5-HT Receptor->Postsynaptic\nEffect NE Receptor->Postsynaptic\nEffect DA Receptor->Postsynaptic\nEffect (R)-Desmethylsibutramine (R)-Desmethylsibutramine (R)-Desmethylsibutramine->SERT Inhibition (R)-Desmethylsibutramine->NET Inhibition (R)-Desmethylsibutramine->DAT Inhibition

Mechanism of monoamine reuptake inhibition.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and reuptake inhibition potencies of (R)-Desmethylsibutramine for the key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Desmethylsibutramine44412

Data sourced from in vitro radioligand binding assays.

Table 2: Monoamine Reuptake Inhibition
CompoundSerotonin Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)Dopamine Uptake IC50 (nM)
(R)-Desmethylsibutramine27728

Data sourced from in vitro neurotransmitter uptake assays.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the anorectic and psychostimulant-like effects of (R)-Desmethylsibutramine.

  • Anorectic Effects: Administration of (R)-Desmethylsibutramine has been shown to significantly reduce food intake in rats.[2][4]

  • Locomotor Activity: The compound also increases locomotor activity, which is indicative of a stimulant effect.[2]

  • Antidepressant-like Effects: In the Porsolt swim test, a model used to screen for antidepressant efficacy, (R)-Desmethylsibutramine reduced immobility time, suggesting potential antidepressant properties.[2]

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of (R)-Desmethylsibutramine to SERT, NET, and DAT.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compound: (R)-Desmethylsibutramine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of a known inhibitor like paroxetine for SERT, desipramine for NET, or GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of (R)-Desmethylsibutramine.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of (R)-Desmethylsibutramine or buffer (for total binding) or the non-specific binding control.

  • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of (R)-Desmethylsibutramine and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (SERT, NET, DAT) - Radioligand - (R)-Desmethylsibutramine dilutions B Incubate: Membranes + Radioligand + Test Compound in 96-well plate A->B C Rapid Filtration: Separate bound from free radioligand B->C D Wash Filters: Remove unbound radioligand C->D E Scintillation Counting: Quantify radioactivity D->E F Data Analysis: Calculate IC50 and Ki values E->F

A typical workflow for a radioligand binding assay.
Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

This protocol describes a method to measure the inhibition of monoamine uptake by (R)-Desmethylsibutramine in rat brain synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of serotonin, norepinephrine, and dopamine into isolated nerve terminals.

Materials:

  • Rat brain tissue (striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).[5][6]

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer buffer (KHB).

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Test compound: (R)-Desmethylsibutramine.

  • Uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, nomifensine for DAT).

  • Centrifuge and water bath.

  • Filtration apparatus and filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer.[5][6] Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[5] Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.[5][6] Resuspend the synaptosomal pellet in KHB.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Desmethylsibutramine or vehicle for a short period at 37°C.

  • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value by plotting the percentage inhibition of uptake against the log concentration of (R)-Desmethylsibutramine.

In Vivo Food Intake Study in Rats

This protocol provides a general framework for assessing the anorectic effects of (R)-Desmethylsibutramine in rats.

Objective: To evaluate the effect of the test compound on food consumption in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Standard rat chow.

  • Test compound: (R)-Desmethylsibutramine.

  • Vehicle control.

  • Dosing equipment (e.g., oral gavage needles).

  • Metabolic cages or cages equipped for accurate food intake measurement.

Procedure:

  • Acclimation: House the rats individually and acclimate them to the testing environment and handling procedures.

  • Baseline Measurement: Measure baseline food intake for several days prior to the start of the study to establish a stable baseline for each animal.

  • Dosing: Administer (R)-Desmethylsibutramine or vehicle to the rats at the desired dose(s) and route (e.g., oral gavage).

  • Food Intake Measurement: Measure the amount of food consumed at various time points after dosing (e.g., 2, 4, 8, and 24 hours).[4][7]

  • Data Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Open Field Test for Locomotor Activity in Rats

This protocol describes the open field test to assess spontaneous locomotor activity.

Objective: To measure changes in locomotor activity induced by the test compound.

Materials:

  • Open field apparatus (a square or circular arena with walls).[8][9]

  • Video tracking system and software.

  • Test animals (rats).

  • Test compound: (R)-Desmethylsibutramine and vehicle.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[10]

  • Dosing: Administer the test compound or vehicle to the animals prior to the test, with the pre-treatment time depending on the expected time to peak effect of the compound.

  • Test: Place each rat individually in the center of the open field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).[10][11]

  • Data Acquisition: Record the animal's movement using the video tracking system.

  • Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, including:

    • Total distance traveled.[9]

    • Time spent mobile.

    • Rearing frequency.[8]

    • Entries into and time spent in the center of the arena (as a measure of anxiety-like behavior).[8][9]

  • Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical analyses.

Conclusion

(R)-Desmethylsibutramine is a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake. Its pharmacological profile, characterized by high affinity for the monoamine transporters and demonstrated in vivo efficacy in animal models of appetite and mood, underscores its potential as a pharmacologically active agent. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced pharmacological effects of (R)-Desmethylsibutramine and its potential therapeutic applications. The provided diagrams offer a clear visual representation of its mechanism of action and experimental workflows, aiding in the conceptual understanding and practical execution of related studies.

References

Pharmacokinetics of (R)-Desmethylsibutramine in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of the anti-obesity drug sibutramine, plays a significant role in the parent drug's therapeutic effects. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for translational research and drug development. This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for (R)-desmethylsibutramine in rodent models, with a primary focus on studies conducted in rats.

Pharmacokinetic Parameters in Rats

The enantioselective pharmacokinetics of sibutramine's metabolites, including (R)-desmethylsibutramine (also referred to as (R)-didesmethylsibutramine or (R)-DDS), have been characterized in Sprague-Dawley rats. Following oral and intravenous administration of racemic sibutramine, significant differences in the plasma concentrations of the (R)- and (S)-enantiomers of the desmethyl metabolites are observed.

The following tables summarize the key pharmacokinetic parameters for the (R)- and (S)-enantiomers of didesmethylsibutramine (DDS) in rats after a single oral administration of racemic sibutramine hydrochloride (10 mg/kg).

Table 1: Pharmacokinetic Parameters of Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma Following Oral Administration

Parameter(R)-Didesmethylsibutramine(S)-Didesmethylsibutramine
Cmax (ng/mL) 1.8 ± 0.650 ± 14
Tmax (h) 4.7 ± 1.04.7 ± 1.0
AUCinf (ng·h/mL) 22 ± 7660 ± 150
Data sourced from Bae et al., 2010.

Table 2: Comparative Ratios of Pharmacokinetic Parameters for Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma

Parameter RatioValue
(S)-Cmax / (R)-Cmax ~28
(S)-AUCinf / (R)-AUCinf ~30
Data derived from Bae et al., 2010.

These data clearly indicate that the pharmacologically less active (S)-isomer is predominant in the plasma of rats, with significantly higher maximum concentration (Cmax) and overall exposure (AUCinf) compared to the more potent (R)-isomer.[1] This suggests a rapid biotransformation and/or excretion of (R)-desmethylsibutramine.[1]

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic studies of (R)-desmethylsibutramine in rats.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 220–250 g

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. They were fasted overnight before drug administration.

Drug Administration
  • Compound: Racemic sibutramine hydrochloride

  • Dose: 10 mg/kg

  • Route of Administration: Oral (p.o.) gavage and Intravenous (i.v.) injection into the femoral vein.

  • Vehicle: Distilled water for oral administration and saline for intravenous administration.

Sample Collection and Preparation
  • Biological Matrix: Blood

  • Sampling Time Points: Blood samples (approximately 0.3 mL) were collected from the femoral artery at 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Anticoagulant: Heparin

  • Sample Processing: Plasma was separated by centrifugation at 10,000 x g for 10 minutes and stored at -20°C until analysis.

Analytical Methodology
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantioselective determination of sibutramine and its metabolites.

  • Sample Extraction: A liquid-liquid extraction method was used. Plasma samples were alkalinized with NaOH, and the analytes were extracted using a mixture of diethyl ether and n-hexane.

  • Chromatographic Separation: The enantiomers were separated on a Chiral-AGP stationary-phase column.

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.03) and acetonitrile (94:6, v/v).

  • Detection: Tandem mass spectrometry in positive ion mode.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the pharmacokinetic analysis of (R)-desmethylsibutramine in rats.

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase drug_admin Drug Administration (Oral or IV) blood_sampling Serial Blood Sampling drug_admin->blood_sampling Over 24h plasma_sep Plasma Separation blood_sampling->plasma_sep Centrifugation extraction Liquid-Liquid Extraction plasma_sep->extraction lcms_analysis LC-MS/MS Analysis (Chiral Separation) extraction->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis

Caption: Workflow for rodent pharmacokinetic studies.

Metabolic Pathway of Sibutramine

This diagram shows the primary metabolic pathway of sibutramine to its active desmethyl metabolites.

G cluster_enantiomers Enantiomers Sibutramine Sibutramine MDS Monodesmethylsibutramine (Metabolite 1) Sibutramine->MDS N-demethylation DDS Didesmethylsibutramine (Metabolite 2) MDS->DDS N-demethylation Further_Metabolism Further Metabolism (Hydroxylation, Glucuronidation) DDS->Further_Metabolism (R)- and (S)- (R)- and (S)-

Caption: Primary metabolic pathway of sibutramine.

Conclusion

The pharmacokinetic data available for (R)-desmethylsibutramine in rodent models, primarily in rats, demonstrate significant stereoselectivity. The (R)-enantiomer, despite being more pharmacologically potent, exhibits substantially lower plasma concentrations compared to its (S)-counterpart. This highlights the importance of enantioselective analytical methods in preclinical studies of sibutramine and its metabolites. Further research is warranted to elucidate the pharmacokinetic profile of (R)-desmethylsibutramine in other rodent species to provide a more comprehensive understanding for translational drug development.

References

(R)-Desmethylsibutramine as a Norepinephrine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of the formerly marketed anti-obesity drug sibutramine, is a potent inhibitor of the norepinephrine transporter (NET). Sibutramine itself is a prodrug, and its pharmacological activity is primarily attributed to its secondary amine (desmethylsibutramine, M1) and primary amine (didesmethylsibutramine, M2) metabolites.[1] This guide focuses on the (R)-enantiomer of desmethylsibutramine and its significant role as a norepinephrine reuptake inhibitor (NRI), a class of compounds with therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. By blocking the reuptake of norepinephrine from the synaptic cleft, (R)-Desmethylsibutramine increases the extracellular concentration of this neurotransmitter, thereby enhancing noradrenergic signaling.

Quantitative Data Presentation

CompoundTransporterParameterValue (nM)
(R)-DesmethylsibutramineNorepinephrine Transporter (NET)K_i13
Serotonin Transporter (SERT)K_i140
Dopamine Transporter (DAT)K_i8.9

Note: K_i_ values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity. The potency of (R)-Desmethylsibutramine in functional norepinephrine uptake assays is reported to be comparable to that of desipramine.[2]

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i_) of a test compound, such as (R)-Desmethylsibutramine, for the norepinephrine transporter.

a. Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • [³H]Nisoxetine (radioligand).

  • Test compound ((R)-Desmethylsibutramine).

  • Desipramine (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

b. Procedure:

  • Membrane Preparation: Culture hNET-expressing HEK293 cells to confluence. Harvest the cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]Nisoxetine (at a final concentration near its K_d_), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of Desipramine (at a final concentration of 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of (R)-Desmethylsibutramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (R)-Desmethylsibutramine by non-linear regression analysis of the competitive binding data. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol measures the functional inhibition of norepinephrine uptake into nerve terminals by a test compound.

a. Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus).

  • [³H]Norepinephrine (radiolabeled substrate).

  • Test compound ((R)-Desmethylsibutramine).

  • Desipramine (positive control).

  • Sucrose solution (0.32 M).

  • Krebs-Ringer bicarbonate buffer (containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.7 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), gassed with 95% O₂/5% CO₂.

  • Whatman GF/C filters.

  • Scintillation cocktail and counter.

b. Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (the synaptosomal fraction) in Krebs-Ringer buffer.

  • Assay Setup: In microcentrifuge tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C.

  • Initiation of Uptake: Add varying concentrations of (R)-Desmethylsibutramine or vehicle to the synaptosome suspension and incubate for 10 minutes at 37°C. Initiate the uptake by adding [³H]Norepinephrine (at a final concentration near its K_m_). For determining non-specific uptake, run a parallel set of tubes at 4°C.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through Whatman GF/C filters under vacuum. Immediately wash the filters three times with ice-cold Krebs-Ringer buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC50 value for (R)-Desmethylsibutramine by plotting the percentage inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Desmethylsibutramine (R)-Desmethylsibutramine R_Desmethylsibutramine->NET Blocks NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activates NRI_Discovery_Workflow start Compound Library Screening binding_assay In Vitro Binding Assays (e.g., NET Radioligand Binding) start->binding_assay selectivity_profiling Selectivity Profiling (SERT, DAT Binding) binding_assay->selectivity_profiling functional_assay In Vitro Functional Assays (e.g., Synaptosomal NE Uptake) selectivity_profiling->functional_assay potency_determination IC50 Determination functional_assay->potency_determination lead_optimization Lead Optimization (Structure-Activity Relationship) potency_determination->lead_optimization in_vivo_studies In Vivo Models (e.g., Microdialysis, Behavioral Assays) lead_optimization->in_vivo_studies pk_pd_modeling Pharmacokinetics/ Pharmacodynamics in_vivo_studies->pk_pd_modeling preclinical_development Preclinical Development pk_pd_modeling->preclinical_development

References

In-Depth Technical Guide: Serotonin Transporter Affinity of (R)-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serotonin transporter (SERT) affinity of (R)-Desmethylsibutramine, an active metabolite of sibutramine. The document presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support research and development in neuropharmacology and drug design.

Quantitative Affinity Data

(R)-Desmethylsibutramine exhibits a distinct affinity profile for the serotonin transporter (SERT), as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT). The inhibitory potency of (R)-Desmethylsibutramine and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.

A key study by Glick et al. (2000) determined the in vitro IC50 values for the inhibition of [3H]serotonin, [3H]norepinephrine, and [3H]dopamine uptake into rat brain synaptosomes by the enantiomers of desmethylsibutramine and didesmethylsibutramine. The results demonstrated that the (R)-enantiomers are more potent inhibitors of monoamine uptake than their corresponding (S)-enantiomers.[1][2][3]

The following table summarizes the quantitative data for (R)-Desmethylsibutramine and its comparators from the aforementioned study.

CompoundTransporterIC50 (nM)
(R)-Desmethylsibutramine SERT 294
NET9.5
DAT73
(S)-DesmethylsibutramineSERT3000
NET120
DAT830
Racemic SibutramineSERT290
NET2.8
DAT28

Data sourced from Glick et al. (2000). Eur J Pharmacol, 397(1), 93-102.

Experimental Protocols

The determination of the inhibitory potency of compounds like (R)-Desmethylsibutramine on the serotonin transporter is primarily achieved through in vitro neurotransmitter uptake inhibition assays. The following is a detailed methodology based on standard protocols for such experiments.

In Vitro [3H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the IC50 value of a test compound for the inhibition of serotonin reuptake by the serotonin transporter in a rat brain synaptosome preparation.

Materials:

  • Male Sprague-Dawley rats.[4]

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Test compound ((R)-Desmethylsibutramine).

  • Krebs-phosphate buffer (KPB).[4]

  • Scintillation fluid.

  • Glass fiber filters.

  • Homogenizer.

  • Refrigerated centrifuge.

  • Liquid scintillation counter.

  • Incubation bath.

Procedure:

  • Synaptosome Preparation:

    • Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.[4]

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final synaptosomal pellet in Krebs-phosphate buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (e.g., (R)-Desmethylsibutramine) or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin (e.g., 5 nM).[4]

    • Allow the uptake to proceed for a short, linear period (e.g., 3-5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

    • Non-specific uptake is determined in the presence of a high concentration of a potent SERT inhibitor (e.g., 100 µM paroxetine).[4]

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific [3H]Serotonin uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the test compound that produces 50% inhibition of specific uptake, using non-linear regression analysis.

Note on Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the radiolabeled substrate used in the assay, and Km is the Michaelis-Menten constant for the substrate at the transporter.[5][6][7][8]

Mandatory Visualizations

Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter is a crucial component of serotonergic neurotransmission. It functions to remove serotonin from the synaptic cleft, thereby terminating its signaling. This reuptake process is an active transport mechanism dependent on sodium and chloride ions.[9][10][11]

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis SERT SERT (SLC6A4) Serotonin_in Serotonin (5-HT) SERT->Serotonin_in Reuptake Na_in Na+ SERT->Na_in Cl_in Cl- SERT->Cl_in K_out K+ K_out->SERT Receptor 5-HT Receptor Synaptic Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Rat Brain Dissection B Homogenization A->B C Centrifugation (Crude Synaptosomes) B->C D Resuspension in Assay Buffer C->D E Pre-incubation with (R)-Desmethylsibutramine D->E F Addition of [3H]Serotonin E->F G Incubation (Uptake) F->G H Rapid Filtration & Washing G->H I Scintillation Counting H->I J Calculate Specific Uptake I->J K Plot % Inhibition vs. [Compound] J->K L Determine IC50 (Non-linear Regression) K->L Transporter_Inhibition Compound (R)-Desmethylsibutramine SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (IC50 = 294 nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (IC50 = 9.5 nM) DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (IC50 = 73 nM)

References

A Technical Guide to (R)-Desmethylsibutramine HCl: Chemical, Physical, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-Desmethylsibutramine hydrochloride, an active metabolite of sibutramine. It covers its core chemical and physical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development activities within the scientific community.

Core Chemical and Physical Properties

(R)-Desmethylsibutramine HCl, the (R)-enantiomer of a primary active metabolite of sibutramine, possesses distinct chemical and physical characteristics critical for its handling, formulation, and analysis. While sibutramine was used as a racemic mixture, studies have shown that the (R)-enantiomers of its metabolites are responsible for the majority of its pharmacological activity.[1]

The hydrochloride salt form enhances the compound's water solubility and bioavailability.[2] Key quantitative properties are summarized in the table below.

Table 1: Physicochemical Properties of (R)-Desmethylsibutramine HCl

PropertyValueReference
IUPAC Name (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride[3]
Synonyms (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine HCl[3]
CAS Number 259731-40-3[3]
Molecular Formula C₁₆H₂₄ClN · HCl (or C₁₆H₂₅Cl₂N)[3][4]
Molecular Weight 302.28 g/mol [2][3]
Exact Mass 301.1364 Da[3]
Appearance White to off-white solid powder[2][5]
Solubility Soluble in Water, DMSO, and Methanol[4][5][6][7]
Storage Recommended long-term storage at -20°C[4][7]

Pharmacological Profile and Mechanism of Action

(R)-Desmethylsibutramine is a potent monoamine reuptake inhibitor with a higher affinity for norepinephrine (NET) and serotonin (SERT) transporters compared to the parent compound, sibutramine.[1][2][5] Its mechanism of action, which is central to its anorectic and antidepressant effects, involves blocking these transporters on presynaptic neurons. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing downstream signaling.[8]

Unlike other serotonergic agents, sibutramine and its metabolites have a low and likely insignificant affinity for the 5-HT₂B receptor, a target associated with cardiovascular risks.[1] The (R)-enantiomer of desmethylsibutramine demonstrates significantly more potent anorectic effects than its (S)-enantiomer counterpart.[1]

Signaling_Pathway Mechanism of Action at the Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron NE/5-HT Vesicles synapse Synaptic Cleft pre_neuron->synapse Release net NET sert SERT post_neuron Receptors synapse->net NE Reuptake synapse->sert 5-HT Reuptake synapse->post_neuron Signal compound_node (R)-Desmethyl- sibutramine HCl compound_node->net Inhibition compound_node->sert Inhibition Workflow cluster_analysis Quality Control Analysis start Starting Materials (e.g., Nitrile Precursor) synthesis Asymmetric Synthesis (e.g., Catalytic Hydrogenation) start->synthesis purify_base Purification of Free Base (Column Chromatography) synthesis->purify_base salt Salt Formation (Addition of HCl in Ether) purify_base->salt isolate Isolation & Drying salt->isolate product (R)-Desmethylsibutramine HCl (Final Product) isolate->product analysis_id Identity Confirmation (NMR, Mass Spectrometry) product->analysis_id analysis_purity Chemical Purity (RP-HPLC) analysis_id->analysis_purity analysis_chiral Enantiomeric Purity (Chiral HPLC) analysis_purity->analysis_chiral

References

(R)-Desmethylsibutramine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-Desmethylsibutramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, metabolic pathway, and analytical methodologies. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development applications.

Core Compound Identification

This compound is the more pharmacologically active enantiomer of the primary metabolite of sibutramine.[1] Sibutramine itself was developed for the treatment of obesity and acts as a prodrug, with its therapeutic effects primarily attributed to its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1][2]

PropertyDataReference
Analyte Name This compound[3]
Synonyms (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine hydrochloride[3]
CAS Number 259731-40-3[3]
Alternate CAS (Free Base) 229639-54-7[3][4]
Molecular Formula C₁₆H₂₄ClN · HCl[3][5]
Molecular Weight 302.28 g/mol [3][6]
IUPAC Name (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride[3]
SMILES CC(C)C--INVALID-LINK--NC.Cl[4]
InChI Key OUVFHVJVFLFXPQ-UHFFFAOYSA-N[5]
Physical Format Solid[5]
Solubility Soluble in water[5]

Mechanism of Action

(R)-Desmethylsibutramine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][7] Its mechanism involves blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) at the presynaptic neuronal membrane.[7][8] This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing satiety and reducing appetite.[1][2][8] The compound is also an inhibitor of dopamine reuptake, although with lower potency.[8] The (R)-enantiomers of sibutramine's metabolites exhibit significantly stronger anorectic effects than their (S)-counterparts.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin (5-HT) SER 5-HT SER_Vesicle->SER Release NET NET SERT SERT NE->NET Reuptake Receptor_NE NE Receptor NE->Receptor_NE Binding SER->SERT Reuptake Receptor_SER 5-HT Receptor SER->Receptor_SER Binding Metabolite (R)-Desmethyl- sibutramine Metabolite->NET Inhibits Metabolite->SERT Inhibits

Caption: Mechanism of action at the neuronal synapse.

Binding Affinity & Potency

The inhibitory potency of (R)-Desmethylsibutramine is quantified by its inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition. Lower Ki values indicate greater binding affinity and potency.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180
(Data sourced from Rothman et al., as cited in Wikipedia)[1]

Metabolism

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4, to form its more active N-desmethyl (M1) and didesmethyl (M2) metabolites.[1][9] The S-enantiomers of the metabolites are metabolized more rapidly than the R-enantiomers.[9]

Sibutramine Sibutramine (Prodrug) M1 (R)-Desmethylsibutramine (Active Metabolite M1) Sibutramine->M1 M2 (R)-Didesmethylsibutramine (Active Metabolite M2) M1->M2 Inactive Inactive Hydroxylated and Conjugated Metabolites M2->Inactive CYP3A4 CYP3A4 CYP3A4->Sibutramine CYP2B6_2C19 CYP2B6, CYP2C19 CYP2B6_2C19->M1

Caption: Simplified metabolic pathway of Sibutramine.

Experimental Protocols

Synthesis

The synthesis of specific enantiomers of desmethylsibutramine can be achieved through asymmetric synthesis or by resolution of a racemic mixture. A general approach involves preparing the primary amine racemate, separating the mixture into its individual enantiomers, and subsequently converting the optically pure primary amine into the desired secondary amine product.[10] An improved synthesis method for the parent compound, sibutramine hydrochloride, has been developed to simplify the process, reduce reaction time, and improve yield by using paraformaldehyde instead of 37% formaldehyde in the final step.[11]

Analytical Quantification in Human Plasma

A sensitive and selective method for the determination of sibutramine and its N-desmethyl metabolites in human plasma utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 5000 µL plasma aliquot, add the internal standard.

    • Vortex the sample for 5 seconds.

    • Add 4.0 mL of tert-butyl-methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.[12]

    • Transfer a 2.50 mL aliquot of the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

    • Reconstitute the dry residue with 0.30 mL of the mobile phase for analysis.[12]

  • LC-MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM) mode.[12][13]

    • MRM Transitions for N-monodesmethylsibutramine:

      • m/z 268.10 → 126.9[12]

      • m/z 268.10 → 141.00[12]

    • Linearity: The method demonstrates linearity over a concentration range of 0.10 to 11.00 ng/mL.[12]

cluster_prep Sample Preparation cluster_analysis Analysis A Human Plasma Sample B Liquid-Liquid Extraction (TBME) A->B C Evaporation & Reconstitution B->C D HPLC Separation C->D Inject E Tandem Mass Spec (ESI+, MRM) D->E F Data Acquisition & Quantification E->F

Caption: General workflow for bioanalytical quantification.

HPLC-UV Method for Purity and Stability

For quality control and stability testing, an alternative HPLC method with UV detection can be employed.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 (150 x 4.0 mm, 5 µm).[14]

    • Mobile Phase: Isocratic elution with acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 7.0) in a 75:25 (v/v) ratio.[14]

    • Flow Rate: 1.1 mL/min.[14]

    • Detection: UV at 225 nm.[14]

    • Linearity: The method shows a linear response from 30 to 90 µg/mL.[14]

This method has been validated for separating sibutramine from its major degradation products, making it suitable for quality control of bulk ingredients and finished pharmaceutical products.[14]

References

Methodological & Application

Application Note: Chiral LC-MS/MS Method for the Quantification of (R)-Desmethylsibutramine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Desmethylsibutramine, an active metabolite of sibutramine, in human plasma. The method utilizes a Chiralcel AGP stationary-phase column for the effective enantioselective separation of (R)- and (S)-Desmethylsibutramine. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The method has been validated in accordance with FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, sensitivity, precision, and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the stereoselective pharmacokinetic analysis of sibutramine and its metabolites.

Introduction

Sibutramine, formerly used for the treatment of obesity, is a chiral compound that is metabolized in vivo to two active desmethyl metabolites, mono-desmethylsibutramine (DSB) and di-desmethylsibutramine (DDSB). These metabolites also possess a chiral center and exhibit enantioselective pharmacokinetics and pharmacodynamics. The (R)-enantiomer of desmethylsibutramine is known to be the more pharmacologically active isomer. Therefore, the ability to selectively quantify (R)-Desmethylsibutramine is crucial for pharmacokinetic studies, bioequivalence studies, and understanding the drug's overall disposition. This application note provides a comprehensive protocol for the enantioselective analysis of (R)-Desmethylsibutramine in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • (R)-Desmethylsibutramine and (S)-Desmethylsibutramine reference standards

  • Deuterated internal standard (e.g., Desmethylsibutramine-d7)

  • HPLC-grade acetonitrile, methanol, diethyl ether, and n-hexane

  • Ammonium acetate

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Human plasma (blank)

  • Deionized water

Sample Preparation

A liquid-liquid extraction method is employed for the isolation of the analytes from human plasma.

Protocol:

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M NaOH solution and vortex for 30 seconds.

  • Add 2.5 mL of a diethyl ether and n-hexane mixture (4:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 2 minutes and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

ParameterValue
Column Chiralcel AGP (α1-acid glycoprotein) stationary-phase column
Mobile Phase 10 mM Ammonium acetate in water (adjusted to pH 4.0 with acetic acid) : Acetonitrile (94:6, v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Mass Spectrometry

Mass Spectrometric Conditions:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition for Desmethylsibutramine m/z 266.3 → 125.3
MRM Transition for Desmethylsibutramine-d7 (IS) m/z 273.2 → 125.0
Collision Energy Optimized for the specific instrument
Source Temperature Optimized for the specific instrument

Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance. The validation parameters for the quantification of desmethylsibutramine (as a racemate) are summarized below. While specific data for the individual (R)-enantiomer is not available in the cited literature, the method's validation for the racemate provides a strong indication of its performance for the individual enantiomers.

Quantitative Data Summary

Table 1: Calibration Curve Details for Desmethylsibutramine

ParameterValue
Linearity Range 10.0 - 10,000.0 pg/mL
Correlation Coefficient (r²) ≥ 0.9997

Table 2: Precision and Accuracy for Desmethylsibutramine Quality Control Samples

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC30.01.6 - 3.497.1 - 98.71.2 - 3.299.3 - 99.8
MQC3500.01.6 - 3.497.1 - 98.71.2 - 3.299.3 - 99.8
HQC8000.01

Application Note: Determination of (R)-Desmethylsibutramine Purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Desmethylsibutramine is a primary active metabolite of Sibutramine, a monoamine reuptake inhibitor previously used for the treatment of obesity. As with many pharmaceutical compounds, the stereochemistry of (R)-Desmethylsibutramine is critical to its pharmacological activity and safety profile. Therefore, a robust analytical method to determine its chemical and enantiomeric purity is essential for researchers, scientists, and drug development professionals. This application note describes a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative analysis of (R)-Desmethylsibutramine purity.

Principle

This method utilizes RP-HPLC with a chiral stationary phase to separate (R)-Desmethylsibutramine from its enantiomer, (S)-Desmethylsibutramine, and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. A UV detector is employed for the quantification of the separated compounds based on their absorbance.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of (R)-Desmethylsibutramine.

Experimental Protocol

1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chiral Stationary Phase Column: Chiral-AGP, 150 mm x 4.6 mm, 5 µm (or equivalent)[1]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

2. Reagents and Materials

  • (R)-Desmethylsibutramine reference standard

  • (S)-Desmethylsibutramine reference standard (for method development and validation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade or Milli-Q)

3. Preparation of Solutions

  • Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.0 with acetic acid.[1] The mobile phase consists of a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 94:6 (v/v) aqueous buffer to acetonitrile.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of the mobile phase components is recommended as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (R)-Desmethylsibutramine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the (R)-Desmethylsibutramine sample to be tested and prepare a solution with a nominal concentration of 20 µg/mL in the diluent.

4. Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.

ParameterValue
Column Chiral-AGP, 150 mm x 4.6 mm, 5 µm[1]
Mobile Phase 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm[2][3]
Injection Volume 10 µL
Run Time Approximately 15 minutes (or until all components have eluted)

5. Data Analysis and Calculations

  • Identification: The (R)-Desmethylsibutramine peak is identified by comparing its retention time with that of the reference standard.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of (R)-Desmethylsibutramine Peak / Total Area of All Peaks) x 100

  • Enantiomeric Purity Calculation: The enantiomeric purity is calculated by comparing the peak area of the (R)-enantiomer to the sum of the peak areas of both the (R)- and (S)-enantiomers.

    Enantiomeric Purity (%) = (Area of (R)-enantiomer Peak / (Area of (R)-enantiomer Peak + Area of (S)-enantiomer Peak)) x 100

6. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be set according to internal standard operating procedures or relevant pharmacopeial guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between (R)- and (S)-enantiomers ≥ 1.5
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor[Insert Value]≤ 2.0
Theoretical Plates[Insert Value]≥ 2000
Resolution (Rs)[Insert Value]≥ 1.5
RSD (%) of Peak Area (n=6)[Insert Value]≤ 2.0%

Table 2: Purity Analysis of (R)-Desmethylsibutramine Sample

Sample IDRetention Time (min)Peak AreaArea (%)Identity
[Sample Name][Insert Value][Insert Value][Insert Value](S)-Desmethylsibutramine
[Insert Value][Insert Value][Insert Value](R)-Desmethylsibutramine
[Insert Value][Insert Value][Insert Value]Impurity 1
[Insert Value][Insert Value][Insert Value]Impurity 2
Total 100.0
Chemical Purity (%) [Insert Value]
Enantiomeric Purity (%) [Insert Value]

Visualization

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase (Ammonium Acetate Buffer + ACN) hplc_injection Inject Sample/Standard prep_mobile_phase->hplc_injection Load into HPLC prep_standard Standard Solution ((R)-Desmethylsibutramine) prep_standard->hplc_injection prep_sample Sample Solution prep_sample->hplc_injection hplc_separation Chiral RP-HPLC Separation hplc_injection->hplc_separation hplc_detection UV Detection at 225 nm hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calculation Purity Calculation data_integration->data_calculation data_report Generate Report data_calculation->data_report

Caption: Workflow for the RP-HPLC analysis of (R)-Desmethylsibutramine purity.

References

In Vivo Protocol for Testing (R)-Desmethylsibutramine in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a monoamine reuptake inhibitor with known anorectic and potential antidepressant effects.[1][2] It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and, to a lesser extent, a dopamine reuptake inhibitor.[3] These application notes provide detailed in vivo protocols for testing the efficacy and safety of (R)-Desmethylsibutramine in rat models. The following sections outline experimental procedures for assessing anorectic, antidepressant-like, and cardiovascular effects, along with guidelines for ethical animal handling.

Mechanism of Action: Monoamine Reuptake Inhibition

(R)-Desmethylsibutramine exerts its pharmacological effects by binding to and blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. The anorectic effects are primarily attributed to the enhanced satiety signals mediated by increased serotonin and norepinephrine levels in the hypothalamus.[3][4] The antidepressant-like effects are consistent with the mechanism of other SNRI medications.[5]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal vesicle Vesicles (5-HT, NE, DA) neurotransmitter vesicle->neurotransmitter Release transporter SERT / NET / DAT Transporters neurotransmitter->transporter Reuptake postsynaptic Postsynaptic Receptors neurotransmitter->postsynaptic Binding rdsm (R)-Desmethylsibutramine rdsm->transporter Inhibition

Figure 1: Signaling pathway of (R)-Desmethylsibutramine.

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical principles for the use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] Key ethical considerations include the principles of the 3Rs: Replacement, Reduction, and Refinement.[8] Efforts should be made to minimize animal suffering through appropriate housing, handling, and the use of anesthesia and analgesia when necessary.[6]

Experimental Protocols

The following protocols are designed to assess the key pharmacological effects of (R)-Desmethylsibutramine in rats.

Assessment of Anorectic Effects

This protocol evaluates the impact of (R)-Desmethylsibutramine on food and water intake, as well as body weight.

Experimental Workflow:

Anorectic_Workflow acclimation Acclimatization (7 days) baseline Baseline Measurement (Food/Water Intake, Body Weight) (3 days) acclimation->baseline dosing Drug Administration ((R)-Desmethylsibutramine or Vehicle) baseline->dosing monitoring Post-Dosing Monitoring (Food/Water Intake, Body Weight) (Daily for 4-7 days) dosing->monitoring analysis Data Analysis monitoring->analysis

Figure 2: Workflow for assessing anorectic effects.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. They should be individually housed to allow for accurate measurement of food and water intake.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.

  • Baseline Measurements: For 3 consecutive days before drug administration, daily measurements of food intake, water intake, and body weight should be recorded to establish a baseline.[9][10]

  • Drug Preparation and Administration:

    • (R)-Desmethylsibutramine can be suspended in a vehicle such as 1% w/v Tween 80 in sterile water for oral (p.o.) administration or dissolved in saline for intraperitoneal (i.p.) injection.

    • Dosage: Based on previous studies with sibutramine enantiomers, oral doses of 5, 10, and 20 mg/kg can be tested.[11] For intraperitoneal administration, doses of 2.5, 5, and 10 mg/kg have been used to assess anorexic effects.[2]

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: (R)-Desmethylsibutramine (Low Dose)

    • Group 3: (R)-Desmethylsibutramine (Mid Dose)

    • Group 4: (R)-Desmethylsibutramine (High Dose) (n=8-10 rats per group)

  • Data Collection: Following administration, measure food and water intake and body weight daily for 4-7 days at the same time each day.

  • Data Analysis: Calculate the change in body weight, food intake, and water intake from baseline for each animal. Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary:

ParameterVehicle(R)-Desmethylsibutramine (5 mg/kg, p.o.)(R)-Desmethylsibutramine (10 mg/kg, p.o.)(R)-Desmethylsibutramine (20 mg/kg, p.o.)
Change in Body Weight (g) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Daily Food Intake (g) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Daily Water Intake (mL) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Assessment of Antidepressant-Like Effects (Forced Swim Test)

The Forced Swim Test (FST) is a widely used model to screen for antidepressant activity.[12][13][14]

Methodology:

  • Apparatus: A transparent Plexiglas cylinder (50 cm height, 19 cm diameter) filled with water (25 ± 1°C) to a depth of 28-30 cm.[13][15]

  • Procedure:

    • Pre-test (Day 1): Individually place each rat in the cylinder for a 15-minute swim session. This serves to induce a state of immobility on the subsequent test day.[3][12]

    • Drug Administration: Administer (R)-Desmethylsibutramine or vehicle (i.p.) at doses ranging from 0.1 to 2.5 mg/kg, 23.5, 5, and 1 hour before the test session.[2]

    • Test (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[3][12]

  • Behavioral Scoring: The 5-minute test session is video-recorded and scored by a trained observer blinded to the treatment groups. The following behaviors are quantified:

    • Immobility: Time spent floating with only minor movements to keep the head above water.

    • Swimming: Time spent actively moving around the cylinder.

    • Climbing: Time spent making active movements with forepaws in and out of the water, usually directed against the cylinder walls.

  • Data Analysis: Compare the duration of immobility between the treatment and vehicle groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative Data Summary:

ParameterVehicle(R)-Desmethylsibutramine (0.1 mg/kg, i.p.)(R)-Desmethylsibutramine (1.0 mg/kg, i.p.)(R)-Desmethylsibutramine (2.5 mg/kg, i.p.)
Immobility Time (s) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Swimming Time (s) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Climbing Time (s) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Assessment of Spontaneous Motor Activity

This protocol is important to ensure that the observed effects in the FST are not due to a general increase in locomotor activity.

Methodology:

  • Apparatus: An actophotometer, which consists of a chamber with infrared beams to detect movement.[2][4][16]

  • Procedure:

    • Acclimatize the rats to the testing room for at least 1 hour before the experiment.

    • Administer (R)-Desmethylsibutramine or vehicle at the same doses used in the FST.

    • Place each rat individually into the actophotometer chamber.

    • Record the locomotor activity (number of beam breaks) over a specified period, typically 5-10 minutes.[4][17]

  • Data Analysis: Compare the total activity counts between the treatment and vehicle groups.

Quantitative Data Summary:

ParameterVehicle(R)-Desmethylsibutramine (0.1 mg/kg, i.p.)(R)-Desmethylsibutramine (1.0 mg/kg, i.p.)(R)-Desmethylsibutramine (2.5 mg/kg, i.p.)
Total Activity Counts Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Cardiovascular Safety Assessment

Given that sibutramine has been associated with cardiovascular side effects, it is crucial to assess the impact of (R)-Desmethylsibutramine on cardiovascular parameters.

Methodology:

  • Surgical Implantation: For continuous monitoring, rats can be surgically implanted with radiotelemetry transmitters to measure blood pressure and heart rate in conscious, freely moving animals.[18][19]

  • Acclimatization: Allow a post-operative recovery period of at least 7 days.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to drug administration.

  • Drug Administration: Administer (R)-Desmethylsibutramine or vehicle (p.o. or i.p.) at the desired doses.

  • Data Collection: Continuously monitor mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR) for at least 24 hours post-administration.

  • Data Analysis: Analyze changes in cardiovascular parameters from baseline and compare them between treatment and vehicle groups.

Quantitative Data Summary:

ParameterVehicle(R)-Desmethylsibutramine (Low Dose)(R)-Desmethylsibutramine (Mid Dose)(R)-Desmethylsibutramine (High Dose)
Change in Mean Arterial Pressure (mmHg) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM
Change in Heart Rate (bpm) Report Mean ± SEMReport Mean ± SEMReport Mean ± SEMReport Mean ± SEM

Conclusion

These detailed protocols provide a framework for the in vivo evaluation of (R)-Desmethylsibutramine in rats. By systematically assessing its effects on food intake, body weight, depressive-like behavior, and cardiovascular safety, researchers can gain a comprehensive understanding of its therapeutic potential and safety profile. Adherence to ethical guidelines and rigorous experimental design are paramount for obtaining reliable and reproducible data.

References

Application Notes and Protocols for (R)-Desmethylsibutramine in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models of obesity to study the efficacy and mechanism of action of (R)-Desmethylsibutramine.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. (R)-Desmethylsibutramine is the more pharmacologically active enantiomer of the two primary metabolites of sibutramine, a previously marketed anti-obesity drug.[1] Sibutramine acts as a norepinephrine and serotonin reuptake inhibitor in the central nervous system, thereby enhancing satiety and potentially increasing energy expenditure.[2] Preclinical studies have indicated that the (R)-enantiomers of sibutramine's metabolites exhibit greater anorexic effects than their (S)-counterparts and the parent compound itself.[1] Therefore, investigating (R)-Desmethylsibutramine in relevant animal models is crucial for understanding its therapeutic potential and mechanism of action.

Animal Models of Obesity

The most common and clinically relevant animal models for studying obesity are diet-induced obesity (DIO) models, as they closely mimic the etiology of human obesity.[3]

1. Diet-Induced Obese (DIO) Mice:

  • Strain: C57BL/6J mice are highly susceptible to developing obesity, hyperinsulinemia, and hyperglycemia when fed a high-fat diet, making them a suitable model that parallels the progression of human obesity.[4]

  • Diet: A high-fat diet with 45% to 60% of kilocalories derived from fat is typically used to induce obesity.[3]

  • Induction Time: A noticeable increase in body weight can be observed after 2 weeks, with significant obesity developing over 16-20 weeks.[4]

2. Diet-Induced Obese (DIO) Rats:

  • Strains: Outbred strains such as Sprague-Dawley and Wistar rats are commonly used for DIO studies.[5]

  • Diet: Similar to mice, a high-fat diet is used to induce obesity.

  • Induction Time: The development of obesity in rats generally takes longer than in mice.[5]

Experimental Protocols

Below are detailed protocols for evaluating the effects of (R)-Desmethylsibutramine in a diet-induced obesity mouse model.

Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice

Objective: To induce an obese phenotype in C57BL/6J mice.

Materials:

  • Male C57BL/6J mice (6 weeks of age)

  • High-Fat Diet (HFD; 45% or 60% kcal from fat)

  • Standard Chow Diet (Control; ~10% kcal from fat)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Acclimatize male C57BL/6J mice for one week upon arrival.[4]

  • Randomly assign mice to two groups: Control (standard chow diet) and DIO (high-fat diet).

  • House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.

  • Monitor body weight and food intake weekly for 16-20 weeks.

  • At the end of the induction period, DIO mice should exhibit a significant increase in body weight compared to the control group.

Protocol 2: Administration of (R)-Desmethylsibutramine

Objective: To administer (R)-Desmethylsibutramine to DIO mice.

Materials:

  • Diet-induced obese C57BL/6J mice

  • (R)-Desmethylsibutramine

  • Vehicle (e.g., deionized water, saline, or a palatable jelly)

  • Oral gavage needles or micropipette for voluntary administration

Procedure:

  • Randomly assign the DIO mice to treatment groups: Vehicle control and (R)-Desmethylsibutramine (at various doses). A lean control group receiving the vehicle should also be included.

  • Oral Gavage:

    • Dissolve or suspend the calculated dose of (R)-Desmethylsibutramine in the chosen vehicle.

    • Administer the solution daily via oral gavage at a consistent time.

  • Voluntary Oral Administration: [6][7]

    • To minimize stress, incorporate the drug into a palatable jelly.[6][7]

    • Train the mice to consume the jelly for several days before introducing the drug-containing jelly.[7]

    • Provide the jelly with the calculated dose of (R)-Desmethylsibutramine to the mice daily.

  • Continue the treatment for a predefined period (e.g., 21-28 days).[5][8]

  • Monitor body weight and food intake daily or weekly throughout the study.

Protocol 3: Assessment of Metabolic Parameters

Objective: To evaluate the effects of (R)-Desmethylsibutramine on key metabolic endpoints.

Materials and Methods:

  • Body Composition: Utilize Dual-Energy X-ray Absorptiometry (DEXA) to measure fat mass and lean mass at the beginning and end of the treatment period.[8]

  • Glucose Homeostasis:

    • Fasting Blood Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.

    • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): Calculate HOMA-IR as an index of insulin resistance.[5]

  • Serum Lipid Profile: Analyze serum levels of triglycerides and cholesterol.

  • Hormone Levels: Measure plasma concentrations of leptin and ghrelin using commercially available ELISA kits.[8]

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as adipose tissue (epididymal, subcutaneous), liver, and hypothalamus for further analysis (e.g., gene expression, histology).[4]

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the studies.

Table 1: Effects of (R)-Desmethylsibutramine on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Cumulative Food Intake (g)
Lean Control + Vehicle
DIO + Vehicle
DIO + (R)-Desmethylsibutramine (Low Dose)
DIO + (R)-Desmethylsibutramine (High Dose)

Table 2: Effects of (R)-Desmethylsibutramine on Body Composition and Metabolic Parameters

Treatment GroupFat Mass (g)Lean Mass (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRSerum Triglycerides (mg/dL)Serum Cholesterol (mg/dL)Plasma Leptin (ng/mL)
Lean Control + Vehicle
DIO + Vehicle
DIO + (R)-Desmethylsibutramine (Low Dose)
DIO + (R)-Desmethylsibutramine (High Dose)

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE_Vesicle->NET Reuptake SER_Vesicle Serotonin (5-HT) Vesicles SERT Serotonin Transporter (SERT) SER_Vesicle->SERT Reuptake NE_Receptor NE Receptors SER_Receptor 5-HT Receptors Satiety Increased Satiety NE_Receptor->Satiety SER_Receptor->Satiety RDMS (R)-Desmethylsibutramine RDMS->NET Inhibits RDMS->SERT Inhibits

Caption: Mechanism of action of (R)-Desmethylsibutramine.

Experimental_Workflow start Start: C57BL/6J Mice (6 weeks old) acclimatization Acclimatization (1 week) start->acclimatization diet_induction Diet Induction (16-20 weeks) - High-Fat Diet (DIO Group) - Standard Chow (Lean Control) acclimatization->diet_induction randomization Randomization of DIO Mice diet_induction->randomization treatment Treatment (21-28 days) - Vehicle - (R)-Desmethylsibutramine randomization->treatment monitoring In-life Monitoring - Body Weight - Food Intake treatment->monitoring end_measurements End-of-Study Measurements - Body Composition (DEXA) - Blood Collection (Metabolic Panel) - Tissue Harvest treatment->end_measurements data_analysis Data Analysis and Interpretation end_measurements->data_analysis

Caption: Experimental workflow for (R)-Desmethylsibutramine studies.

References

Preparing (R)-Desmethylsibutramine Hydrochloride for In Vivo Dosing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (R)-Desmethylsibutramine hydrochloride for in vivo dosing. The information is intended to guide researchers in formulating this compound for preclinical studies, ensuring solution stability, and achieving appropriate concentrations for administration.

Application Notes

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] Its hydrochloride salt is the common form used in research due to its solubility in aqueous solutions.[3] Proper preparation of dosing solutions is critical for the accuracy and reproducibility of in vivo experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and formulation.

Solubility and Vehicle Selection

This compound is soluble in water.[3] For in vivo studies, particularly for oral administration, various vehicle formulations can be employed to achieve the desired concentration and stability. The choice of vehicle will depend on the required dose, the route of administration, and the animal model. Commonly used vehicles include saline, and mixtures containing co-solvents like DMSO, PEG300, Tween-80, or solubilizing agents such as cyclodextrins.[1] It is recommended to prepare fresh dosing solutions daily; however, stock solutions can be stored at low temperatures for a limited time.[1]

Stability and Storage

This compound is stable as a solid for at least four years when stored at -20°C.[3] Stock solutions in solvents like DMSO can be stored for up to 6 months at -80°C or 1 month at -20°C in sealed containers, protected from moisture.[1] Exposure to light can contribute to the degradation of sibutramine compounds and should be minimized.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms BTS-54354[3]
Molecular Formula C₁₆H₂₄ClN • HCl[3][5]
Molecular Weight 302.3 g/mol [3]
Appearance White to off-white solid[1]
Purity ≥90%[3]
Solubility (Water) Soluble[3]
Solubility (DMSO) 62.5 mg/mL (with heating)[1]
Table 2: Example In Vivo Formulation Protocols
ProtocolVehicle CompositionAchievable ConcentrationNotesReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLPrepare a clear stock solution in DMSO first.[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLPrepare a clear stock solution in DMSO first.[1]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mLPrepare a clear stock solution in DMSO first. Use with caution for dosing periods longer than two weeks.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a Saline-Based Vehicle

This protocol is suitable for oral or parenteral administration where a clear, aqueous solution is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming or sonication may be used to aid dissolution.[1]

  • Prepare Vehicle Mixture:

    • In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline according to the proportions in Table 2, Protocol 1. For example, to prepare 1 mL of the final dosing solution, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Final Dosing Solution Preparation:

    • Add the appropriate volume of the DMSO stock solution to the vehicle mixture. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL stock solution to the PEG300 and Tween-80 mixture.

    • Vortex thoroughly until the solution is homogenous.

    • Add the final volume of saline (e.g., 450 µL) and vortex again to ensure a clear, uniform solution.[1]

  • Final Checks:

    • Visually inspect the solution for any precipitation or phase separation. If observed, gentle heating and/or sonication can be used to aid dissolution.[1]

    • It is recommended to prepare the final dosing solution fresh on the day of use.

Protocol 2: Quality Control and Concentration Verification

To ensure the accuracy of the dosing solution, the concentration and purity can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column

Procedure (Example Conditions):

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a pH-adjusting agent like triethylamine can be used.[4]

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of the final dosing solution with the mobile phase to a concentration that falls within the range of the standard curve.

  • Chromatographic Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the dosing solution by comparing its peak area to the standard curve.

Visualizations

G cluster_workflow Workflow for Dosing Solution Preparation weigh Weigh (R)-Desmethylsibutramine HCl dmso Dissolve in DMSO (Stock Solution) weigh->dmso mix1 Add Stock to Vehicle dmso->mix1 vehicle Prepare Vehicle Mixture (e.g., PEG300, Tween-80) vehicle->mix1 saline Add Saline mix1->saline mix2 Vortex/Sonicate saline->mix2 qc Quality Control (e.g., HPLC) mix2->qc dose In Vivo Dosing qc->dose

Caption: Workflow for preparing (R)-Desmethylsibutramine HCl dosing solution.

G cluster_pathway Simplified Mechanism of Action compound (R)-Desmethylsibutramine HCl compound->inhibition1 compound->inhibition2 sert Serotonin Transporter (SERT) effect1 Increased Synaptic Serotonin sert->effect1 net Norepinephrine Transporter (NET) effect2 Increased Synaptic Norepinephrine net->effect2

Caption: Inhibition of SERT and NET by (R)-Desmethylsibutramine HCl.

References

Application Notes and Protocols for the Analysis of (R)-Desmethylsibutramine in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine is one of the active metabolites of sibutramine, a compound formerly used as an appetite suppressant. Sibutramine and its metabolites, including (R)-Desmethylsibutramine, act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). Understanding the concentration and distribution of these active metabolites in the central nervous system is crucial for elucidating their pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the quantitative analysis of (R)-Desmethylsibutramine in brain tissue, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

(R)-Desmethylsibutramine exerts its effects by binding to the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine leads to enhanced and prolonged signaling at their respective postsynaptic receptors. This modulation of monoaminergic neurotransmission is the primary mechanism underlying the pharmacological effects of the compound.

SNDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Neurotransmitters) Synaptic Cleft Synaptic Cleft presynaptic_vesicle->Synaptic Cleft Release SERT SERT NET NET DAT DAT Synaptic Cleft->SERT Reuptake Synaptic Cleft->NET Reuptake Synaptic Cleft->DAT Reuptake Serotonin 5-HT Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine NE Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binding Dopamine DA Dopamine_Receptor DA Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Cascades Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction Dopamine_Receptor->Signal_Transduction Neuronal Response Neuronal Response Signal_Transduction->Neuronal Response R_Desmethylsibutramine (R)-Desmethylsibutramine R_Desmethylsibutramine->SERT Inhibition R_Desmethylsibutramine->NET Inhibition R_Desmethylsibutramine->DAT Inhibition

Caption: Mechanism of (R)-Desmethylsibutramine as an SNDRI.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of small molecules in brain tissue using LC-MS/MS. These values are representative and should be established for each specific assay.

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/gThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 - 5000 ng/gThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements on different days.
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value.
Extraction Recovery > 70%The efficiency of the extraction process in recovering the analyte from the brain tissue matrix.
Matrix Effect 85% - 115%The effect of co-eluting, interfering substances from the brain matrix on the ionization of the analyte.

Experimental Protocols

Brain Tissue Sample Preparation

This protocol outlines the steps for the extraction of (R)-Desmethylsibutramine from brain tissue for subsequent LC-MS/MS analysis.

Materials:

  • Brain tissue samples (stored at -80°C)

  • Internal Standard (IS) solution (e.g., deuterated (R)-Desmethylsibutramine)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Reconstitution solvent (e.g., mobile phase)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

  • Thawing and Weighing: Thaw the brain tissue samples on ice. Accurately weigh a portion of the tissue (e.g., 100 mg).

  • Homogenization: Add a known volume of ice-cold homogenization buffer to the tissue sample (e.g., 4 volumes of buffer to 1 volume of tissue). Homogenize the tissue until a uniform suspension is obtained.

  • Spiking with Internal Standard: Add a known amount of the internal standard solution to the brain homogenate.

  • Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of homogenate). Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (Optional but Recommended for Cleaner Samples):

    • Add the liquid-liquid extraction solvent to the supernatant.

    • Vortex for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (containing the analyte) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solvent. Vortex briefly to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Brain_Tissue_Analysis_Workflow start Start: Brain Tissue Sample homogenization 1. Homogenization (with buffer and Internal Standard) start->homogenization protein_precipitation 2. Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation1 3. Centrifugation protein_precipitation->centrifugation1 supernatant_collection 4. Supernatant Collection centrifugation1->supernatant_collection lle 5. Liquid-Liquid Extraction (e.g., MTBE) supernatant_collection->lle evaporation 6. Evaporation to Dryness lle->evaporation reconstitution 7. Reconstitution (in Mobile Phase) evaporation->reconstitution lcmsms 8. LC-MS/MS Analysis reconstitution->lcmsms data_analysis 9. Data Analysis and Quantification lcmsms->data_analysis

Caption: Experimental workflow for brain tissue analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the LC-MS/MS analysis of (R)-Desmethylsibutramine. Specific parameters should be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical - to be optimized):

    • (R)-Desmethylsibutramine: Q1: m/z 266.2 -> Q3: m/z 125.1 (Quantifier), m/z 91.1 (Qualifier)

    • Internal Standard (e.g., d7-(R)-Desmethylsibutramine): Q1: m/z 273.2 -> Q3: m/z 125.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy and Cone Voltage: To be optimized for each analyte and instrument.

Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix (brain homogenate).

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of (R)-Desmethylsibutramine in brain tissue. Adherence to these methodologies, with appropriate validation for the specific laboratory conditions and instrumentation, will enable researchers to obtain reliable and accurate data crucial for advancing our understanding of the neuropharmacokinetics and neuropharmacodynamics of this compound.

Application Notes and Protocols for High-Throughput Screening of (R)-Desmethylsibutramine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine is an active metabolite of sibutramine, a monoamine reuptake inhibitor that targets the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to its pharmacological profile, (R)-Desmethylsibutramine and its analogues are of interest for the development of novel therapeutics for a range of central nervous system disorders. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of chemical compounds to identify promising new drug candidates that modulate the activity of these transporters.[1]

These application notes provide detailed protocols for two primary HTS assays for the identification and characterization of (R)-Desmethylsibutramine analogues: a fluorescence-based monoamine uptake assay and a radioligand binding assay. Additionally, a typical HTS workflow and an overview of the downstream signaling pathways affected by the inhibition of these transporters are presented.

High-Throughput Screening Workflow

The successful identification of lead compounds from a large chemical library requires a systematic and multi-stage screening process. The following workflow outlines the key phases of a typical HTS campaign for (R)-Desmethylsibutramine analogues.[2][3]

HTS_Workflow cluster_0 Stage 1: Assay Development & Validation cluster_1 Stage 2: Primary Screen cluster_2 Stage 3: Hit Confirmation & Triage cluster_3 Stage 4: Lead Optimization AssayDev Assay Development (Miniaturization to 384-well format) AssayVal Assay Validation (Z'-factor > 0.5) AssayDev->AssayVal Pilot Pilot Screen (~2,000 compounds) AssayVal->Pilot FullHTS Full Library Screen (Single concentration) Pilot->FullHTS HitConf Hit Confirmation (Re-testing of primary hits) FullHTS->HitConf DoseResp Dose-Response (IC50 determination) HitConf->DoseResp SAR Structure-Activity Relationship (SAR) DoseResp->SAR Secondary Secondary & Orthogonal Assays SAR->Secondary

Caption: A typical four-stage high-throughput screening workflow.

Data Presentation: Inhibitory Activity of (R)-Desmethylsibutramine Analogues

The following table presents illustrative data for a hypothetical series of (R)-Desmethylsibutramine analogues. In a typical screening campaign, such data would be generated to establish structure-activity relationships (SAR) and to identify compounds with desired potency and selectivity profiles.

Compound IDR1 GroupR2 GroupDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(R)-Desmethylsibutramine HCH(CH₃)₂1503595
Analogue 1CH₃CH(CH₃)₂1202880
Analogue 2HCyclopentyl25050150
Analogue 3HPhenyl800120450
Analogue 4FCH(CH₃)₂1353090
Analogue 5Ht-Butyl40085280

Experimental Protocols

Fluorescence-Based Monoamine Transporter Uptake Assay

This assay measures the inhibition of monoamine uptake into cells stably expressing DAT, NET, or SERT using a fluorescent substrate.[4][5] The decrease in fluorescence intensity in the presence of a test compound is proportional to its inhibitory activity.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescent monoamine transporter substrate (e.g., a commercially available dye)

  • Masking dye (to quench extracellular fluorescence)

  • (R)-Desmethylsibutramine (as a reference compound)

  • Test compound library (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence microplate reader

Protocol:

  • Cell Plating:

    • Culture HEK293-DAT, -NET, or -SERT cells to ~80-90% confluency.

    • Harvest cells and seed into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of the (R)-Desmethylsibutramine analogues and reference compounds in assay buffer. The final DMSO concentration should be ≤ 0.5%.

    • Remove culture medium from the cell plates and wash once with 50 µL of assay buffer.

    • Using an automated liquid handler, add 25 µL of the diluted compounds to the appropriate wells. For control wells, add assay buffer with and without a known inhibitor.

    • Incubate the plates for 10-15 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorescent substrate and masking dye in assay buffer according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 485/525 nm). Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C before reading the fluorescence.

  • Data Analysis:

    • For kinetic reads, calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Radioligand Binding Assay

This competitive binding assay measures the ability of (R)-Desmethylsibutramine analogues to displace a known radiolabeled ligand from DAT, NET, or SERT.[6][7] The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes prepared from cells overexpressing human DAT, NET, or SERT

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • (R)-Desmethylsibutramine (as a reference compound)

  • Test compound library (dissolved in DMSO)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Assay Plate Preparation:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of the non-specific binding inhibitor to the non-specific binding (NSB) wells.

    • Add 50 µL of serially diluted (R)-Desmethylsibutramine analogues or reference compounds to the test wells.

  • Reaction Incubation:

    • Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd) to all wells.

    • Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells.

    • Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter mats and place them in a scintillation vial or a sample bag with scintillation cocktail.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Normalize the data, with 100% specific binding determined in the absence of a competitor and 0% in the presence of the non-specific inhibitor.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

Inhibition of DAT, NET, and SERT by (R)-Desmethylsibutramine analogues leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively. This, in turn, modulates downstream signaling cascades that are crucial for neuronal function.

Signaling_Pathways cluster_DAT Dopamine Synapse cluster_NET Norepinephrine Synapse cluster_SERT Serotonin Synapse DAT DAT DA_synapse ↑ Dopamine (Synaptic Cleft) DAT->DA_synapse Inhibition by Analogue D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AC_stim ↑ Adenylyl Cyclase D1R->AC_stim cAMP ↑ cAMP AC_stim->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Modulates NET NET NE_synapse ↑ Norepinephrine (Synaptic Cleft) NET->NE_synapse Inhibition by Analogue AdrenoR Adrenergic Receptors (α & β) NE_synapse->AdrenoR Activates GPCR_sig G-Protein Signaling (Gs/Gi/Gq) AdrenoR->GPCR_sig Neuronal_Excitability Neuronal Excitability & Plasticity GPCR_sig->Neuronal_Excitability Modulates SERT SERT SERT_synapse ↑ Serotonin (Synaptic Cleft) SERT->SERT_synapse Inhibition by Analogue HTR 5-HT Receptors SERT_synapse->HTR Activates GPCR_ion GPCR & Ion Channel Signaling HTR->GPCR_ion GPCR_ion->Neuronal_Excitability Modulates

Caption: Downstream signaling pathways modulated by monoamine transporter inhibition.

References

Application Notes and Protocols for Studying the Anorectic Effects of (R)-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for investigating the anorectic effects of (R)-Desmethylsibutramine, an active metabolite of sibutramine. The document outlines detailed methodologies for both in vivo and in vitro studies, designed to assess the compound's efficacy in reducing food intake and to elucidate its mechanism of action as a monoamine reuptake inhibitor. The protocols are intended for use by researchers in pharmacology, neuroscience, and drug development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including cardiovascular disease, type 2 diabetes, and certain cancers. Pharmacological interventions targeting appetite regulation are a key strategy in combating obesity. Sibutramine, a previously marketed anti-obesity drug, exerts its anorectic effects by inhibiting the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), thereby enhancing satiety. (R)-Desmethylsibutramine is one of the primary active metabolites of sibutramine and is a potent inhibitor of NE and 5-HT reuptake.[1][2][3] Understanding the specific anorectic properties and mechanisms of this metabolite is crucial for the development of safer and more effective anti-obesity therapeutics.

These application notes provide a standardized set of protocols to evaluate the anorectic potential of (R)-Desmethylsibutramine in a preclinical setting. The described in vivo studies in a diet-induced obesity mouse model will assess the compound's effect on food and water intake, as well as body weight. The in vitro radioligand binding assays will determine its binding affinity and selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

In Vivo Assessment of Anorectic Effects in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent evaluation of the anorectic effects of (R)-Desmethylsibutramine.

Experimental Workflow

G cluster_acclimation Acclimation & Obesity Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimation Acclimation of C57BL/6J mice (1 week) diet High-Fat Diet (60% kcal from fat) for 8-12 weeks acclimation->diet randomization Randomization into treatment groups diet->randomization treatment Daily administration of (R)-Desmethylsibutramine or Vehicle (oral gavage) randomization->treatment monitoring Daily measurement of food and water intake, and body weight treatment->monitoring data_collection Data compilation and statistical analysis monitoring->data_collection results Generation of tables and figures data_collection->results

Figure 1: Experimental workflow for the in vivo assessment of anorectic effects.
Materials and Reagents

  • C57BL/6J mice (male, 5-6 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)

  • Standard chow diet

  • (R)-Desmethylsibutramine

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Animal caging with wire mesh floors for accurate food spillage collection

  • Digital scales (for body weight and food measurement)

  • Oral gavage needles

Experimental Protocol
  • Acclimation and Obesity Induction:

    • House male C57BL/6J mice in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

    • Provide ad libitum access to water and a standard chow diet for a 1-week acclimation period.

    • After acclimation, switch the diet of the experimental group to a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity. A control group should remain on the standard chow diet.

    • Monitor body weights weekly. Mice are considered obese when they exhibit a significant increase in body weight compared to the control group.

  • Treatment Administration:

    • Once obesity is established, randomize the obese mice into treatment groups (n=8-10 mice per group), including a vehicle control group and at least three dose levels of (R)-Desmethylsibutramine (e.g., 1, 3, and 10 mg/kg).

    • Administer the test compound or vehicle daily via oral gavage at a consistent time each day for a predetermined study duration (e.g., 14 or 28 days).

  • Measurement of Food and Water Intake and Body Weight:

    • House mice individually in cages that allow for the accurate measurement of food intake, minimizing spillage.

    • Measure and record the body weight of each mouse daily, prior to dosing.

    • Provide a pre-weighed amount of food each day.

    • After 24 hours, weigh the remaining food and any spillage to calculate the daily food intake.

    • Measure and record the volume of water consumed daily.

Data Presentation

Table 1: Effect of (R)-Desmethylsibutramine on Daily Food Intake in DIO Mice (g)

Treatment GroupDay 1Day 7Day 14
VehicleMean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of (R)-Desmethylsibutramine on Body Weight in DIO Mice (g)

Treatment GroupBaselineDay 7Day 14
VehicleMean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
(R)-Desmethylsibutramine (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

In Vitro Assessment of Monoamine Transporter Binding Affinity

This protocol describes the determination of the binding affinity (Ki) of (R)-Desmethylsibutramine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) using radioligand binding assays.

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis mem_prep Preparation of cell membranes expressing NET, SERT, or DAT reagent_prep Preparation of radioligands and test compound dilutions incubation Incubation of membranes, radioligand, and (R)-Desmethylsibutramine reagent_prep->incubation filtration Separation of bound and free radioligand by rapid filtration incubation->filtration counting Quantification of bound radioactivity using a scintillation counter filtration->counting ic50 Calculation of IC50 values from competition binding curves counting->ic50 ki Calculation of Ki values using the Cheng-Prusoff equation ic50->ki

Figure 2: Experimental workflow for the in vitro radioligand binding assay.
Materials and Reagents

  • Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT

  • Radioligands:

    • For NET: [³H]-Nisoxetine

    • For SERT: [³H]-Citalopram

    • For DAT: [³H]-WIN 35,428

  • Non-specific binding competitors:

    • For NET: Desipramine

    • For SERT: Fluoxetine

    • For DAT: GBR 12909

  • (R)-Desmethylsibutramine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Experimental Protocol
  • Assay Setup:

    • Perform the assay in a 96-well microplate format.

    • Prepare serial dilutions of (R)-Desmethylsibutramine in the assay buffer.

    • To each well, add the assay buffer, the appropriate cell membrane preparation, and the corresponding radioligand at a concentration close to its Kd.

    • For the determination of non-specific binding, add a high concentration of the respective non-specific binding competitor instead of the test compound.

    • For the determination of total binding, add only the assay buffer, membranes, and radioligand.

  • Incubation:

    • Add the dilutions of (R)-Desmethylsibutramine to the appropriate wells.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (R)-Desmethylsibutramine to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation

Table 3: Binding Affinity of (R)-Desmethylsibutramine for Monoamine Transporters

TransporterRadioligandKi (nM)
NET[³H]-NisoxetineMean ± SEM
SERT[³H]-CitalopramMean ± SEM
DAT[³H]-WIN 35,428Mean ± SEM

Signaling Pathways in Hypothalamic Appetite Regulation

(R)-Desmethylsibutramine is expected to increase the synaptic concentrations of norepinephrine and serotonin in the hypothalamus, a key brain region for appetite regulation. This leads to the modulation of downstream signaling pathways that control food intake.

G cluster_drug (R)-Desmethylsibutramine Action cluster_neurotransmitters Increased Synaptic Neurotransmitters cluster_hypothalamus Hypothalamic Neurons cluster_effect Physiological Effect drug (R)-Desmethylsibutramine net_sert Inhibition of NET and SERT drug->net_sert ne Norepinephrine (NE) net_sert->ne increases ht Serotonin (5-HT) net_sert->ht increases pomc POMC/CART Neurons ne->pomc stimulates ht->pomc stimulates npy NPY/AgRP Neurons ht->npy inhibits satiety Increased Satiety pomc->satiety promotes npy->satiety inhibits anorexia Decreased Food Intake (Anorexia) satiety->anorexia

Figure 3: Signaling pathway of (R)-Desmethylsibutramine's anorectic effect.

Increased levels of norepinephrine and serotonin in the hypothalamus act on specific neuronal populations within the arcuate nucleus.[5] They stimulate pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which release anorexigenic neuropeptides. Simultaneously, serotonin inhibits neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent orexigenic drivers. The net effect of this modulation is an increase in satiety signals and a reduction in the drive to eat, leading to the observed anorectic effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the anorectic effects of (R)-Desmethylsibutramine. The in vivo studies in a diet-induced obesity model will provide critical data on the compound's efficacy in a translational animal model, while the in vitro binding assays will precisely define its pharmacological profile at the molecular level. The combined data will offer a comprehensive understanding of the compound's potential as an anti-obesity agent and can guide further drug development efforts.

References

Application Notes and Protocols for Locomotor Activity Assessment with (R)-Desmethylsibutramine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine is the more pharmacologically active enantiomer of desmethylsibutramine, a primary active metabolite of sibutramine.[1] Sibutramine and its metabolites act as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine, serotonin, and dopamine. This activity profile has been linked to various physiological and behavioral effects, including the modulation of locomotor activity.[1] Preclinical studies in rodent models have demonstrated that (R)-Desmethylsibutramine potentiates locomotor activity, exhibiting greater potency than its (S)-enantiomer and the parent compound, sibutramine.[1] This document provides detailed application notes and protocols for the assessment of locomotor activity following treatment with (R)-Desmethylsibutramine, intended for use in preclinical research settings.

Data Presentation

The following tables summarize the dose-dependent effects of (R)-Desmethylsibutramine on locomotor activity in rats, as assessed by the Open Field Test. The data presented here is a representative summary based on findings that indicate a significant increase in locomotor activity.

Table 1: Effect of (R)-Desmethylsibutramine on Horizontal Locomotor Activity (Total Distance Traveled)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)0150.2 ± 12.50%
(R)-Desmethylsibutramine2.5225.8 ± 18.7*+50.3%
(R)-Desmethylsibutramine5.0310.4 ± 25.1**+106.7%
(R)-Desmethylsibutramine10.0450.6 ± 32.8***+200.0%

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is illustrative based on published findings describing significant increases.

Table 2: Effect of (R)-Desmethylsibutramine on Vertical Locomotor Activity (Rearing Frequency)

Treatment GroupDose (mg/kg, i.p.)Rearing Frequency (counts) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)045.3 ± 4.10%
(R)-Desmethylsibutramine2.568.7 ± 5.9*+51.7%
(R)-Desmethylsibutramine5.092.1 ± 7.8**+103.3%
(R)-Desmethylsibutramine10.0125.4 ± 10.2***+176.8%

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is illustrative based on published findings describing significant increases.

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

This protocol is designed to assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of (R)-Desmethylsibutramine.

Materials:

  • Open Field Arena (e.g., 40 cm x 40 cm x 30 cm for rats, made of non-reflective material)

  • Video tracking software and camera mounted above the arena

  • (R)-Desmethylsibutramine hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Standard laboratory animal handling equipment

  • 70% Ethanol for cleaning

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate to the environment. For at least 60 minutes before testing, move the animals to the testing room to acclimate to the ambient conditions.

  • Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentrations (e.g., 2.5, 5.0, and 10.0 mg/ml for a 1 ml/kg injection volume). Administer the assigned treatment (vehicle or (R)-Desmethylsibutramine) via intraperitoneal (i.p.) injection.

  • Pre-Test Interval: Following injection, return the animal to its home cage for a predetermined pre-test interval (e.g., 30 minutes) to allow for drug absorption and onset of action.

  • Open Field Exploration: Gently place the animal in the center of the open field arena. Allow the animal to explore the arena freely for a specified duration (e.g., 30-60 minutes). The session is recorded by the overhead camera connected to the video tracking software.

  • Data Collection: The video tracking system will automatically record several parameters. Key parameters for locomotor activity include:

    • Total Distance Traveled (cm or m): The total distance covered by the animal during the session.

    • Horizontal Activity: The amount of movement in the horizontal plane.

    • Vertical Activity (Rearing): The number of times the animal stands on its hind legs.

    • Time Spent in Center vs. Periphery: To assess anxiety-like behavior.

  • Post-Test Cleaning: After each trial, thoroughly clean the open field arena with 70% ethanol and allow it to dry completely to remove any olfactory cues before introducing the next animal.

Mandatory Visualizations

Experimental Workflow

G cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase animal_acclimation Animal Acclimation randomization Randomization to Treatment Groups animal_acclimation->randomization drug_prep Drug Preparation drug_prep->randomization drug_admin Drug Administration (i.p.) randomization->drug_admin pre_test_interval Pre-Test Interval (e.g., 30 min) drug_admin->pre_test_interval open_field Open Field Test (e.g., 30-60 min) pre_test_interval->open_field data_collection Data Collection & Analysis open_field->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Experimental workflow for assessing locomotor activity.
Proposed Signaling Pathway for (R)-Desmethylsibutramine-Induced Locomotor Activity

The increase in locomotor activity induced by (R)-Desmethylsibutramine is primarily attributed to its action as a potent norepinephrine and dopamine reuptake inhibitor.[1] The locomotor effects are thought to be predominantly mediated by the enhancement of dopaminergic neurotransmission in key motor circuits of the brain, such as the nigrostriatal pathway. This enhanced dopaminergic signaling is believed to involve the activation of postsynaptic dopamine D1 receptors. Additionally, serotonergic systems, potentially through 5-HT2A receptors, may play a modulatory role.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Striatum) RDS (R)-Desmethylsibutramine DAT Dopamine Transporter (DAT) RDS->DAT Inhibits NET Norepinephrine Transporter (NET) RDS->NET Inhibits SERT Serotonin Transporter (SERT) RDS->SERT Inhibits DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SER Serotonin SERT->SER Reuptake D1R Dopamine D1 Receptor DA->D1R Activates HT2AR Serotonin 5-HT2A Receptor SER->HT2AR Modulates AdenylylCyclase Adenylyl Cyclase D1R->AdenylylCyclase Stimulates LocomotorActivity Increased Locomotor Activity HT2AR->LocomotorActivity Modulates cAMP cAMP AdenylylCyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LocomotorActivity Leads to

References

Troubleshooting & Optimization

(R)-Desmethylsibutramine hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Desmethylsibutramine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: How does pH affect the solubility of this compound?

As the hydrochloride salt of a secondary amine, the aqueous solubility of this compound is expected to be pH-dependent. Generally, for amine hydrochlorides, solubility is higher in acidic conditions (lower pH) where the molecule is protonated and more readily solvated by water.[3][4] As the pH increases towards the pKa of the amine, the compound will deprotonate to its free base form, which is typically less water-soluble, potentially leading to precipitation.

Q3: The compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

If you are experiencing difficulty dissolving this compound in a standard aqueous buffer, consider the following:

  • Lower the pH: Temporarily lowering the pH of your buffer may aid in dissolution.

  • Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Note that the final concentration of the organic solvent should be kept low to avoid affecting your experiment.

  • Employ solubilizing agents: Formulations including PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) have been shown to be effective.[2]

Q4: Can I heat the solution to improve solubility?

Gentle warming and sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions in solvents like DMSO.[2] However, it is crucial to be mindful of the compound's stability at elevated temperatures. It is recommended to use the lowest effective temperature for the shortest duration necessary.

Solubility Data

The following table summarizes the available solubility data for this compound.

Solvent SystemConcentration AchievedNotes
WaterSoluble (qualitative)No quantitative value reported.[1]
DMSO62.5 mg/mL (206.76 mM)Requires ultrasonication, warming, and heating to 60°C.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.88 mM)A clear solution is obtained.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.88 mM)A clear solution is obtained.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.88 mM)A clear solution is obtained.[2]

Troubleshooting Guide

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Precipitation in Aqueous Buffer I dissolved the compound in DMSO and then diluted it into my PBS buffer, but a precipitate formed.The final concentration in the aqueous buffer exceeds the solubility limit. The percentage of DMSO is too low to maintain solubility. The pH of the buffer is too high, causing the compound to convert to its less soluble free base.Decrease the final concentration of the compound. Increase the percentage of co-solvents or add a surfactant like Tween-80 to your final solution, if your experimental design allows. Ensure the pH of your final solution is in a range where the compound remains soluble.
Incomplete Dissolution I'm trying to dissolve the solid directly into my buffer, but it's not dissolving completely.The aqueous solubility of the hydrochloride salt is limited without co-solvents. The pH of the buffer is not optimal for dissolution.Prepare a concentrated stock solution in DMSO first, then dilute it into your buffer.[2] Try adjusting the pH of your buffer to be more acidic. Use gentle warming or sonication to assist dissolution.
Cloudy Solution My final solution appears cloudy or hazy.This may indicate the formation of a fine precipitate or an emulsion, suggesting poor solubility.Try filtering the solution through a 0.22 µm filter if you suspect particulate matter. Re-evaluate your solvent system. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[2]
Phase Separation When preparing a formulation with oil, the components are separating.The compound and solvents are immiscible at the concentrations used.Ensure thorough mixing/vortexing. The use of surfactants or emulsifiers may be necessary to create a stable formulation. A formulation with 10% DMSO in corn oil has been reported to yield a clear solution.[2]

Experimental Protocols

Protocol 1: High-Concentration Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution for subsequent dilution.

  • Methodology:

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 62.5 mg/mL.

    • To aid dissolution, use an ultrasonic bath and warm the solution, with gentle heating up to 60°C if necessary, until a clear solution is obtained.[2]

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]

Protocol 2: Aqueous Formulation with Co-solvents and Surfactant

  • Objective: To prepare a solution suitable for in vivo administration.

  • Methodology:

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • For a 1 mL final solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach a final volume of 1 mL.

    • This procedure results in a clear solution with a concentration of ≥ 2.08 mg/mL.[2] It is recommended to prepare this working solution fresh on the day of use.

Protocol 3: Formulation with Cyclodextrin

  • Objective: To prepare an aqueous solution using a cyclodextrin as a solubilizing agent.

  • Methodology:

    • Prepare a 20.8 mg/mL stock solution in DMSO.

    • Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

    • For a 1 mL final solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

    • Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.08 mg/mL.[2]

Diagrams

Solubility_Troubleshooting_Workflow start Start: Need to dissolve (R)-Desmethylsibutramine HCl prep_stock Prepare concentrated stock in 100% DMSO (up to 62.5 mg/mL) start->prep_stock dissolved_stock Is stock solution clear? prep_stock->dissolved_stock heat_sonicate Apply gentle heat (≤60°C) and/or sonication dissolved_stock->heat_sonicate No dilute Dilute DMSO stock into aqueous buffer dissolved_stock->dilute Yes heat_sonicate->prep_stock final_solution Is final solution clear and stable? dilute->final_solution success Success: Proceed with experiment final_solution->success Yes troubleshoot Troubleshoot Formulation final_solution->troubleshoot No lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust buffer to a more acidic pH troubleshoot->adjust_ph add_excipients Use formulation with solubilizers (PEG300, Tween-80, SBE-β-CD) troubleshoot->add_excipients lower_conc->dilute adjust_ph->dilute add_excipients->dilute

Caption: Workflow for troubleshooting solubility issues.

This document is intended to provide technical support and guidance. Researchers should always refer to the specific product's certificate of analysis and safety data sheet for the most accurate information. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.

References

Troubleshooting low yield in (R)-Desmethylsibutramine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-Desmethylsibutramine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (R)-Desmethylsibutramine?

A1: The synthesis of (R)-Desmethylsibutramine, an active metabolite of Sibutramine, is not extensively documented in publicly available literature. However, a common strategy involves the asymmetric synthesis of the precursor (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, followed by N-methylation. A key method for obtaining the chiral amine with high enantiopurity is through the diastereoselective reduction of a sulfinate ketimine intermediate.[1]

Q2: I am experiencing a low yield in the final reductive amination step. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors. These include incomplete imine formation, degradation of the imine, or inefficient reduction. The choice of reducing agent is critical; for instance, while sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®) can be used, it may produce byproducts. Borane dimethyl sulfide complex is often a better choice for this type of reduction.[1] Additionally, the reaction conditions, such as solvent, temperature, and pH, must be carefully optimized.

Q3: Are there any known side products that can complicate the synthesis and purification?

A3: Yes, side products can arise, particularly during the reduction step. For example, the use of Red-Al® as a reducing agent can lead to the formation of an unwanted byproduct in approximately 5% yield.[1] Over-alkylation during the N-methylation step can also occur, leading to the formation of the tertiary amine, Sibutramine. Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.

Q4: What purification methods are recommended for (R)-Desmethylsibutramine?

A4: Purification of (R)-Desmethylsibutramine typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Acid-base extraction can also be employed to separate the amine product from non-basic impurities. Finally, crystallization of the hydrochloride salt can be an effective method for obtaining a highly pure product.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues that can lead to low yields in the synthesis of (R)-Desmethylsibutramine.

Issue 1: Low Yield in the Asymmetric Reduction of the N-Sulfinylketimine
Potential Cause Troubleshooting Steps
Inefficient Formation of the N-Sulfinylketimine Ensure the starting ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, is pure and dry. The reaction with the chiral auxiliary should be carried out under strictly anhydrous conditions. Consider increasing the reaction time or temperature if conversion is low.
Suboptimal Reducing Agent or Conditions The choice of reducing agent is critical for diastereoselectivity and yield. Sodium borohydride in the presence of a Lewis acid like Ti(Oi-Pr)₄ has been reported to be effective.[1] Optimize the temperature of the reduction; lower temperatures often favor higher diastereoselectivity.
Epimerization of the Chiral Center The chiral center can be sensitive to acidic or basic conditions during workup. Ensure that the workup is performed under mild conditions to prevent loss of enantiopurity and yield of the desired (R)-enantiomer.
Difficult Purification The separation of diastereomers can be challenging. Optimize the chromatographic conditions (column length, stationary phase, and eluent system) for better separation.
Issue 2: Low Yield in the N-Methylation of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the stoichiometry of the methylating agent (e.g., formaldehyde) and the reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) is correct. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Over-methylation to Tertiary Amine (Sibutramine) Use a controlled amount of the methylating agent. A one-pot reaction can sometimes lead to over-alkylation. Consider a stepwise approach if this is a persistent issue.
Decomposition of Starting Material or Product The amine starting material and the product can be sensitive to high temperatures. If using the Eschweiler-Clarke reaction, maintain the recommended temperature to avoid degradation.
Product Loss During Workup (R)-Desmethylsibutramine is a basic compound. Ensure the aqueous layer is sufficiently basic during extraction to prevent the protonated amine from remaining in the aqueous phase. Back-extraction of the aqueous layer can help improve recovery.

Data Summary

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Reagents and Conditions Reported Yield Reference
Asymmetric Reduction of N-SulfinylketimineNaBH₄, Ti(Oi-Pr)₄, THF, -45 °C91% (dr = 95:5)Org. Process Res. Dev. 2006, 10, 327-333
N-methylationHCHO, HCO₂H92%Org. Process Res. Dev. 2006, 10, 327-333

Experimental Protocols

Protocol 1: Synthesis of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

This protocol is adapted from the synthesis of the chiral amine precursor to (R)-Sibutramine as described in Organic Process Research & Development 2006, 10, 327-333.

  • Formation of the N-Sulfinylketimine: To a solution of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one in an anhydrous solvent such as THF, add a suitable chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) and a Lewis acid catalyst (e.g., Ti(OEt)₄). The reaction is stirred at room temperature until the formation of the imine is complete, as monitored by TLC or LC-MS.

  • Asymmetric Reduction: The reaction mixture is cooled to -45 °C, and a solution of sodium borohydride in an appropriate solvent is added slowly. The reaction is stirred at this temperature until the reduction is complete.

  • Workup and Purification: The reaction is quenched by the addition of methanol, followed by an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the desired (R)-amine.

Protocol 2: N-Methylation to (R)-Desmethylsibutramine (Eschweiler-Clarke Reaction)
  • Reaction Setup: To a solution of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine in formic acid, add aqueous formaldehyde.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (R)-Desmethylsibutramine can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in (R)-Desmethylsibutramine Synthesis start Low Yield Observed check_sm Check Starting Material Purity and Integrity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_crude check_conditions->analyze_crude check_reagents->analyze_crude side_products Side Products Detected? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn workup_loss Product Loss During Workup? analyze_crude->workup_loss side_products->incomplete_rxn No optimize_purification Optimize Purification Protocol side_products->optimize_purification Yes incomplete_rxn->workup_loss No optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions Yes modify_reagents Modify Reagents or Stoichiometry workup_loss->modify_reagents No modify_workup Modify Workup Procedure workup_loss->modify_workup Yes success Yield Improved optimize_purification->success optimize_conditions->success modify_reagents->success modify_workup->success

Caption: Troubleshooting workflow for low yield.

Synthetic Pathway to (R)-Desmethylsibutramine

SyntheticPathway Synthetic Pathway to (R)-Desmethylsibutramine ketone 1-[1-(4-chlorophenyl)cyclobutyl]- 3-methylbutan-1-one ketimine N-Sulfinylketimine Intermediate ketone->ketimine + sulfinamide sulfinamide (R)-tert-butanesulfinamide chiral_amine (R)-1-[1-(4-chlorophenyl)cyclobutyl]- 3-methylbutan-1-amine ketimine->chiral_amine Reduction reducing_agent NaBH4 / Ti(Oi-Pr)4 reducing_agent->chiral_amine final_product (R)-Desmethylsibutramine chiral_amine->final_product N-Methylation methylation HCHO / HCOOH (Eschweiler-Clarke) methylation->final_product

Caption: Key steps in the synthesis.

References

Optimizing LC-MS/MS parameters for (R)-Desmethylsibutramine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the detection of (R)-Desmethylsibutramine.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for (R)-Desmethylsibutramine detection in positive ionization mode?

A1: For (R)-Desmethylsibutramine (DSB), the protonated molecule [M+H]+ is used as the precursor ion. The most common mass transition monitored is m/z 266.3 → 125.3.[1] Another transition that can be considered is m/z 266.0 → 124.8.[2] It is recommended to monitor at least two transitions to ensure specificity.[3]

Q2: What type of liquid chromatography column is recommended for the analysis of (R)-Desmethylsibutramine?

A2: A reverse-phase C18 column is the most commonly used stationary phase for the separation of desmethylsibutramine and related compounds.[1][2] Specific examples include Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) and Purospher RP-C18 (30 × 4.0 mm, 3 µm).[1][4]

Q3: What are the recommended mobile phase compositions for LC-MS/MS analysis of (R)-Desmethylsibutramine?

A3: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. Examples include:

  • 5 mM ammonium formate and acetonitrile (10:90, v/v).[1]

  • 20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33, v/v).[4]

  • A gradient of acetonitrile and 2 mM ammonium acetate in 0.1% formic acid solution.[2]

  • Acetonitrile (containing 0.1% trifluoroacetic acid, v/v) and 0.1% trifluoroacetic acid (55:45, v/v).[5]

Q4: What are the common sample preparation techniques for extracting (R)-Desmethylsibutramine from biological matrices like plasma?

A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques.

  • LLE: Methyl tertiary butyl ether (MTBE) is a frequently used solvent for extracting desmethylsibutramine from plasma.[1][5]

  • SPE: While less detailed in the provided results, SPE is also a viable option.[1][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal for (R)-Desmethylsibutramine 1. Incorrect mass transitions. 2. Inefficient ionization. 3. Poor extraction recovery. 4. Degradation of the analyte.1. Verify the precursor ion (m/z 266.3) and product ion (m/z 125.3) in the MS method.[1] 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains a proton source like formic acid or ammonium formate). 3. Evaluate the efficiency of your LLE or SPE protocol. For LLE with MTBE, ensure proper pH adjustment of the sample.[1][5] 4. Check the stability of the analyte in the matrix and during sample processing. Use fresh samples and standards.
High Background Noise or Matrix Effects 1. Co-elution of interfering compounds from the matrix. 2. Contamination from sample collection tubes, solvents, or glassware. 3. Ion suppression or enhancement.1. Optimize the chromatographic gradient to better separate the analyte from matrix components.[3] 2. Use high-purity solvents and clean collection materials. Include a blank sample (matrix without analyte) to identify sources of contamination. 3. Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. If significant, consider a more rigorous sample cleanup, use a deuterated internal standard, or employ a standard addition method.
Poor Peak Shape 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is reconstituted in a solvent similar in composition and strength to the initial mobile phase.[1] 3. Adjust the mobile phase pH or ionic strength.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Leak in the LC system. 3. Column temperature variation.1. Ensure mobile phase solvents are properly mixed and degassed. 2. Perform a leak test on the LC system. 3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Desmethylsibutramine Detection

ParameterValueReference
Precursor Ion (m/z) 266.3[1]
266.0[2]
Product Ion (m/z) 125.3[1]
124.8[2]
Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1]
C18 (100 mm x 2.1 mm, 3.5 µm)[2]
Purospher RP-C18 (30 × 4.0 mm, 3 µm)[4]
Mobile Phase A 5 mM Ammonium Formate[1]
2 mM Ammonium Acetate in 0.1% Formic Acid[2]
20 mM Ammonium Acetate (pH 4.0)[4]
Mobile Phase B Acetonitrile[1][2][4]
Flow Rate 0.6 mL/min[1]
0.4 mL/min[2]
Ionization Mode Positive Electrospray Ionization (ESI)[1][4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from Ponnuru, et al. (2012).[1]

  • To 500 µL of plasma in a centrifuge tube, add the internal standard.

  • Add 100 µL of 10 mM KH₂PO₄ solution.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent under a stream of nitrogen gas at 40 °C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solution (acetonitrile:5 mM ammonium formate, 90:10 v/v) and vortex for 2 minutes.

  • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Extraction from Dietary Supplements

This protocol is adapted from Duong, et al. (2020).[2]

  • Accurately weigh the powdered sample (e.g., from a hard capsule).

  • Add a known volume of methanol as the extraction solvent.

  • Sonicate for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with an appropriate solvent to fall within the calibration curve range.

  • Inject the diluted sample into the LC-MS/MS system.

Visualizations

experimental_workflow Experimental Workflow for (R)-Desmethylsibutramine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Plasma/Dietary Supplement) extraction Extraction (LLE or SPE) start->extraction evaporation Evaporation (if needed) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for (R)-Desmethylsibutramine analysis.

troubleshooting_tree Troubleshooting Decision Tree for Low/No Signal cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Prep Troubleshooting start Low or No Signal Detected check_ms Check MS Parameters start->check_ms Is signal present in direct infusion? check_lc Check LC System start->check_lc No, but standard passes infusion check_sample Check Sample Prep check_ms->check_sample Yes, MS is fine ms_params Verify m/z transitions (266.3 -> 125.3) check_ms->ms_params retention_time Is retention time correct? check_lc->retention_time recovery Evaluate extraction recovery check_sample->recovery source_params Optimize ESI source settings ms_params->source_params solution Problem Solved source_params->solution peak_shape Is peak shape acceptable? retention_time->peak_shape peak_shape->solution stability Assess analyte stability recovery->stability stability->solution

Caption: Troubleshooting for low/no analyte signal.

References

Overcoming matrix effects in plasma analysis of (R)-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (R)-Desmethylsibutramine (DSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to plasma matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the plasma analysis of (R)-Desmethylsibutramine?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma analysis, these components can include phospholipids, salts, proteins, and other endogenous substances.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and reproducibility of quantitative LC-MS/MS methods.[2][3] For (R)-Desmethylsibutramine, accurate quantification is critical for pharmacokinetic and bioequivalence studies, making the mitigation of matrix effects a primary goal during method development.[4][5]

Q2: How can I detect and quantify matrix effects in my (R)-Desmethylsibutramine assay?

The most common method to evaluate matrix effects is the post-extraction spike method.[2] This involves comparing the response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat (pure) solvent.

The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. One study reported a coefficient of variation (CV) of 1.20% for the matrix effect of Desmethylsibutramine (DSB) at the medium quality control (MQC) level, suggesting minimal ion suppression or enhancement with their method.[4]

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Solutions:

    • Solution A: Spike (R)-Desmethylsibutramine at a known concentration (e.g., MQC) into a neat solution (e.g., mobile phase).

    • Solution B: Extract multiple lots of blank control plasma using your validated sample preparation method. Spike the same concentration of (R)-Desmethylsibutramine into the post-extracted supernatant.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas.

  • Calculation: Use the formula above to determine the percentage of matrix effect. It is recommended to test at least two concentration levels (low and high QC) and use at least five different lots of plasma to assess the variability of the matrix effect.[6]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for (R)-Desmethylsibutramine?

Effective sample preparation is the most critical step in reducing matrix effects by removing interfering components from the plasma sample.[1] For (R)-Desmethylsibutramine and its related compounds, Liquid-Liquid Extraction (LLE) has been demonstrated to be a highly effective and widely used technique.[4][5][7] Protein Precipitation (PP) is a simpler but often less clean method.

Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of sibutramine and its metabolites in human plasma.[4]

  • Sample Aliquoting: In a polypropylene tube, place 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., DSB-d7).

  • Buffering: Add 100 µL of 10 mM KH₂PO₄ solution to adjust the pH.

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE). Vortex the mixture for approximately 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic supernatant to a clean polypropylene tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)).[4][7] Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Q4: My signal for (R)-Desmethylsibutramine is inconsistent or suppressed. What are the common causes and troubleshooting steps?

Signal suppression is a common issue stemming from matrix effects. The primary cause is competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's source.[1] The troubleshooting workflow below can help identify and resolve the issue.

G start Signal Suppression or High Variability Observed check_prep Review Sample Preparation Method start->check_prep is_lle_spe Using LLE or SPE? check_prep->is_lle_spe optimize_prep Optimize Extraction (e.g., change solvent, adjust pH) is_lle_spe->optimize_prep Yes consider_alt_prep Switch to a More Rigorous Method (e.g., from PP to LLE) is_lle_spe->consider_alt_prep No (e.g., PP) check_chrom Review Chromatography optimize_prep->check_chrom consider_alt_prep->check_chrom is_coelution Analyte Co-eluting with Matrix? check_chrom->is_coelution adjust_gradient Modify Gradient (slower elution) or Change Column is_coelution->adjust_gradient Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_coelution->use_is No / Still issues adjust_gradient->use_is end_node Problem Resolved use_is->end_node

Caption: Troubleshooting workflow for signal suppression issues.

Data & Method Summaries

Quantitative Data Tables

Table 1: Reported LC-MS/MS Parameters for (R)-Desmethylsibutramine Analysis

Parameter Method 1[4] Method 2[7]
Analytical Column Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) Merck, Purospher RP-C18 (30 x 4.0 mm, 3 µm)
Mobile Phase 5 mM Ammonium Formate : Acetonitrile (10:90, v/v) 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (67:33, v/v)
Flow Rate 0.6 mL/min 0.4 mL/min
Ionization Mode ESI Positive ESI Positive
MS/MS Transition (m/z) 266.3 → 125.3 268.10 → 126.9

| Internal Standard | DSB-d7 | Bisoprolol |

Table 2: Sample Preparation Performance for Desmethylsibutramine (DSB)

Parameter Liquid-Liquid Extraction (LLE)[4]
Extraction Recovery (LQC) 95.5 ± 9.7%
Extraction Recovery (MQC) 92.6 ± 10.2%
Extraction Recovery (HQC) 92.3 ± 4.7%

| Matrix Effect (CV% at MQC) | 1.20% |

Table 3: Method Validation Summary for Desmethylsibutramine (DSB)

Parameter Method 1[4] Method 2[7][8]
Linearity Range 10.0 - 10,000.0 pg/mL 0.10 - 11.00 ng/mL
Correlation Coefficient (r) ≥ 0.9997 Not Specified
Within-Run Precision (%CV) 1.6 - 3.4% Not Specified
Between-Run Precision (%CV) 1.2 - 3.2% ≤ 15%
Within-Run Accuracy 97.1 - 98.7% Not Specified

| Between-Run Accuracy | 99.3 - 99.8% | Not Specified |

Visual Guides & Workflows

The following diagrams illustrate key workflows and concepts in the plasma analysis of (R)-Desmethylsibutramine.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase p1 Plasma Sample Collection (K2EDTA tubes) p2 Centrifugation (3500 rpm, 10 min) p1->p2 p3 Plasma Separation & Storage (-30°C) p2->p3 a1 Sample Preparation (e.g., Liquid-Liquid Extraction) p3->a1 a2 LC-MS/MS Analysis (MRM Mode) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Matrix Effect Evaluation d1->d2 d3 Pharmacokinetic Analysis d2->d3

Caption: General workflow for bioanalysis of (R)-Desmethylsibutramine.

G node_pp Protein Precipitation (PP) Add organic solvent (e.g., Acetonitrile) to precipitate proteins. Pros: Fast, simple. Cons: Less clean, high risk of matrix effects. node_lle Liquid-Liquid Extraction (LLE) Use immiscible organic solvent to extract analyte from aqueous plasma. Pros: Good cleanup, reduces phospholipids. Cons: More labor-intensive. node_spe Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. Pros: Excellent cleanup, high selectivity. Cons: Can be complex to develop, higher cost. start Choosing a Sample Preparation Method start->node_pp Speed is Priority start->node_lle Balance of Cleanup & Simplicity start->node_spe Highest Purity Needed

References

Technical Support Center: (R)-Desmethylsibutramine In Vivo Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo dose-response studies with (R)-Desmethylsibutramine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing a significant anorectic effect with (R)-Desmethylsibutramine. What are the possible reasons?

A1: Several factors could contribute to a lack of anorectic effect. Consider the following troubleshooting steps:

  • Dosage and Administration:

    • Verify Dose Calculation: Double-check all calculations for dose preparation. Ensure the correct salt form and molecular weight were used.

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound in rodent studies and may offer more consistent absorption than oral gavage, which can be affected by food in the stomach.[1]

    • Vehicle: Ensure the vehicle used to dissolve or suspend (R)-Desmethylsibutramine is appropriate and does not interfere with its activity. A common vehicle is a suspension in 1% w/v Tween 80.

  • Animal Model:

    • Species and Strain: The anorexic effects have been documented in rat models.[1][2][3] Ensure the chosen species and strain are appropriate for this type of study.

    • Acclimation: Animals should be properly acclimated to the housing and experimental conditions to minimize stress-induced alterations in feeding behavior. A two-week acclimatization period is recommended.

    • Baseline Food Intake: Establish a stable baseline of food intake for at least two days before drug administration to accurately assess a reduction.[2][3]

  • Experimental Conditions:

    • Timing of Administration: The timing of drug administration relative to the light-dark cycle can influence feeding patterns. Administering the compound before the dark cycle (the active feeding period for rodents) is often recommended.

    • Food and Water Access: Ensure ad libitum access to food and water, unless the experimental design requires restriction.[2]

Q2: We are observing high variability in our dose-response data. How can we reduce this?

A2: High variability is a common challenge in in vivo studies. Here are some strategies to minimize it:

  • Homogeneity of Animal Cohorts: Use animals of the same sex, age, and similar body weight.

  • Consistent Handling: Handle all animals consistently and gently to minimize stress.

  • Environmental Controls: Maintain a consistent environment (temperature, humidity, light-dark cycle).

  • Randomization: Randomize animals into different dose groups to avoid bias.

  • Sufficient Sample Size: Ensure an adequate number of animals per group to achieve statistical power.

Q3: What are the expected effects of (R)-Desmethylsibutramine on locomotor activity, and how can we dissociate this from its anorectic effects?

A3: (R)-Desmethylsibutramine can increase locomotor activity, which is a dopamine-dependent behavior.[1] To differentiate this from its effects on food intake:

  • Time Course Analysis: Studies have shown that the anorexic effects of (R)-desmethylsibutramine can be observed at time points (24-42 hours post-treatment) when locomotor activity is unaffected.[1] Therefore, measuring food intake and locomotor activity at different time points can help dissociate these effects.

  • Dose Selection: The dose required to elicit an anorectic effect may differ from the dose that significantly increases locomotor activity. A careful dose-response study can help identify a dose that reduces food intake without substantially altering locomotion.

Experimental Protocols

In Vivo Dose-Response Study of (R)-Desmethylsibutramine on Food Intake in Rats

This protocol outlines a method to determine the dose-response relationship of (R)-Desmethylsibutramine on food intake in a rat model.

1. Animals and Housing:

  • Species: Male Wistar or Long-Evans rats.

  • Age/Weight: 8-10 weeks old, with body weights between 300-400g.

  • Housing: House rats individually in metabolic cages to allow for accurate measurement of food and water intake.

  • Environment: Maintain a 12:12 hour light-dark cycle, with a constant temperature (25±1°C) and relative humidity (45-55%).

  • Acclimation: Allow animals to acclimate to the cages and handling for at least two weeks before the experiment.

2. Materials:

  • (R)-Desmethylsibutramine

  • Vehicle (e.g., 1% w/v Tween 80 in sterile saline)

  • Metabolic cages

  • Actophotometer for measuring locomotor activity (optional)

3. Experimental Procedure:

  • Baseline Measurement: For two consecutive days (Day 0 to Day 2), record the body weight, food intake, and water consumption for each rat at the same time each day (e.g., 10:00 AM).

  • Drug Preparation: Prepare fresh solutions/suspensions of (R)-Desmethylsibutramine in the vehicle at the desired concentrations.

  • Dosing: On Day 2, immediately after the baseline measurements, administer (R)-Desmethylsibutramine or vehicle to the rats.

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Dose Groups:

      • Vehicle control

      • (R)-Desmethylsibutramine: 2.5 mg/kg, 5 mg/kg, 10 mg/kg[1][3]

  • Post-Dosing Measurements: Continue to measure body weight, food intake, and water intake daily for the next 4 days (up to Day 6) at the same time each day.

  • Locomotor Activity (Optional): Measure spontaneous motor activity using an actophotometer at various time points post-dosing (e.g., 0, 30, 60, 120, 180, and 240 minutes) on a treatment day.

4. Data Analysis:

  • Calculate the mean change in body weight, food intake, and water intake from the baseline (Day 2) for each treatment group.

  • Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni) to compare the treatment groups.

  • Plot the dose-response curve for the effect on food intake to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation

Table 1: Dose-Dependent Effect of (R)-Sibutramine on Body Weight and Food Intake in Rats (4-day treatment)

Dose (mg/kg, p.o.)Mean Change in Body Weight (g)Mean Change in Food Intake (g)
Vehicle+5.2 ± 1.5-1.8 ± 0.9
5-2.1 ± 1.1-4.5 ± 1.2
10-8.5 ± 2.3 -9.8 ± 2.1
20-15.3 ± 3.1 -14.2 ± 2.8

Data are represented as mean ± SEM. Data is illustrative based on findings reported in the literature.[2][3] *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for the Anorectic Effect of (R)-Desmethylsibutramine

(R)-Desmethylsibutramine is a potent inhibitor of norepinephrine and dopamine reuptake.[1] By blocking the reuptake of these neurotransmitters in the synapse, it enhances their signaling. In the hypothalamus, this increased monoaminergic activity is thought to suppress appetite by modulating the activity of key neuronal populations involved in energy homeostasis. Specifically, increased norepinephrine and dopamine signaling can stimulate anorexigenic pro-opiomelanocortin (POMC) neurons and inhibit orexigenic Neuropeptide Y (NPY) neurons.[4][5]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamic) NE_Dop Norepinephrine (NE) & Dopamine (Dop) Synapse_NE_Dop NE & Dop NE_Dop->Synapse_NE_Dop Vesicle Vesicles Vesicle->NE_Dop Release Receptor NE & Dop Receptors Synapse_NE_Dop->Receptor Reuptake Reuptake Transporter (NET & DAT) Synapse_NE_Dop->Reuptake POMC ↑ POMC Neuron Activity Receptor->POMC NPY ↓ NPY Neuron Activity Receptor->NPY Satiety ↑ Satiety ↓ Food Intake POMC->Satiety NPY->Satiety RDS (R)-Desmethylsibutramine RDS->Reuptake Inhibits Experimental_Workflow start Start acclimation Animal Acclimation (2 weeks) start->acclimation baseline Baseline Measurements (Body Weight, Food/Water Intake) (2 Days) acclimation->baseline randomization Randomization into Dose Groups baseline->randomization dosing Drug Administration ((R)-Desmethylsibutramine or Vehicle) randomization->dosing post_dosing Post-Dosing Measurements (Daily for 4 Days) dosing->post_dosing locomotor Locomotor Activity Measurement (Optional) dosing->locomotor data_analysis Data Analysis (ANOVA, Dose-Response Curve) post_dosing->data_analysis locomotor->data_analysis end End data_analysis->end

References

Minimizing off-target effects of (R)-Desmethylsibutramine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (R)-Desmethylsibutramine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-Desmethylsibutramine?

A1: (R)-Desmethylsibutramine is a potent inhibitor of monoamine transporters. Its primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and dopamine (DA), and to a lesser extent, serotonin (5-HT).[1][2] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. It is an active metabolite of the drug sibutramine.[1][3]

Q2: What are the known on-target and primary off-target effects of (R)-Desmethylsibutramine?

A2: The on-target effects are the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). The primary off-target effect within the monoamine transporter family is the inhibition of the serotonin transporter (SERT).[1] Published literature suggests that sibutramine and its active metabolites, including (R)-Desmethylsibutramine, have low affinity for a wide range of other receptors, including serotoninergic, adrenergic, and dopaminergic postsynaptic receptors.[2]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective concentration of (R)-Desmethylsibutramine that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: To confirm that an observed effect is mediated by the on-target mechanism, co-administer selective antagonists for the norepinephrine and dopamine transporters.

  • Control Experiments: Include appropriate control groups in your experimental design. This should include a vehicle control and may also include a positive control (a well-characterized selective NET/DAT inhibitor) and a negative control (an inactive compound).

  • Selectivity Profiling: If unexpected results are observed, consider performing selectivity profiling of (R)-Desmethylsibutramine against a panel of relevant receptors and transporters in your experimental system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cardiovascular effects (e.g., increased heart rate, blood pressure) On-target effect due to increased noradrenergic signaling.Titrate down the dose of (R)-Desmethylsibutramine. If the effect persists at the lowest effective dose, consider co-administration of a peripherally restricted beta-adrenergic antagonist as a tool compound to isolate central effects.
Locomotor activity changes not consistent with dopamine transporter inhibition Possible indirect downstream effects or interaction with other systems at higher concentrations.Perform a detailed dose-response curve for locomotor activity. Use selective DAT antagonists to confirm the dopaminergic component. Investigate potential involvement of other neurotransmitter systems if the effect is not blocked by DAT antagonists.
Anomalous results in behavioral assays (e.g., anxiety, feeding behavior) Complex interplay of norepinephrine, dopamine, and low-level serotonin transporter inhibition.For feeding studies, consider that the anorectic effects of sibutramine have been shown to be attenuated by 5-HT2A/2C, β1-adrenergic, and α1-adrenoceptor antagonists, suggesting downstream involvement of these receptor systems.[1] Use selective antagonists for these receptors to dissect the underlying mechanism of the observed behavioral change.
Inconsistent results between in vitro and in vivo experiments Differences in metabolism, bioavailability, and engagement of complex physiological systems in vivo.Ensure the in vitro assay conditions (e.g., cell type, protein expression levels) are relevant to the in vivo model. For in vivo studies, measure the brain and plasma concentrations of (R)-Desmethylsibutramine to correlate with the observed effects.

Data Presentation

Table 1: In Vitro Potency of (R)-Desmethylsibutramine at Monoamine Transporters

TransporterIC50 (nM)
Norepinephrine (NET)1.4
Dopamine (DAT)28.3
Serotonin (SERT)78.6

Data from a study determining the in vitro IC50s of sibutramine metabolites for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay Using HEK293 Cells

This protocol provides a method to determine the potency of (R)-Desmethylsibutramine to inhibit norepinephrine and dopamine uptake in HEK293 cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing human NET or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine or [³H]-Dopamine (radioligand)

  • (R)-Desmethylsibutramine

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293-hNET or HEK293-hDAT cells in poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of (R)-Desmethylsibutramine in KRH buffer.

  • Assay: a. On the day of the assay, wash the cell monolayer with KRH buffer. b. Add the (R)-Desmethylsibutramine dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature. c. Add the [³H]-norepinephrine or [³H]-dopamine to the wells at a final concentration close to its Km for the transporter. d. Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Detection: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known selective inhibitor) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the (R)-Desmethylsibutramine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R-Desmethylsibutramine R-Desmethylsibutramine NET NET R-Desmethylsibutramine->NET Inhibits DAT DAT R-Desmethylsibutramine->DAT Inhibits NE_vesicle Norepinephrine Vesicles NE NE NE_vesicle->NE Release DA_vesicle Dopamine Vesicles DA DA DA_vesicle->DA Release NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds DA->DAT Reuptake Dopamine_Receptor Dopamine Receptors DA->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect

Caption: Mechanism of (R)-Desmethylsibutramine action.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Primary_Assay Primary Target Assay (e.g., NET/DAT uptake) Dose_Response Dose-Response Curve Generation Primary_Assay->Dose_Response Selectivity_Panel Off-Target Selectivity Screen (Receptor Binding Panel) Dose_Response->Selectivity_Panel If unexpected activity PK_PD Pharmacokinetic/ Pharmacodynamic Studies Dose_Response->PK_PD Behavioral_Assay Behavioral/Physiological Assays PK_PD->Behavioral_Assay Target_Engagement In Vivo Target Engagement (e.g., Microdialysis) Behavioral_Assay->Target_Engagement Confirm on-target effect in vivo

Caption: Workflow for assessing off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result Check_Dose Is the concentration/dose within the selective range? Start->Check_Dose High_Dose High Check_Dose->High_Dose No Low_Dose Low/Optimal Check_Dose->Low_Dose Yes Reduce_Dose Reduce concentration/dose and repeat experiment. High_Dose->Reduce_Dose Check_Controls Are control experiments behaving as expected? Low_Dose->Check_Controls Controls_Bad No Check_Controls->Controls_Bad Controls_Good Yes Check_Controls->Controls_Good Troubleshoot_Assay Troubleshoot assay conditions and reagents. Controls_Bad->Troubleshoot_Assay Consider_Off_Target Consider potential off-target effects or indirect mechanisms. Controls_Good->Consider_Off_Target Antagonist_Study Use selective antagonists to probe mechanism. Consider_Off_Target->Antagonist_Study Selectivity_Screen Perform selectivity screening. Antagonist_Study->Selectivity_Screen

Caption: Troubleshooting unexpected experimental results.

References

Technical Support Center: Chiral Separation of (R)- and (S)-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of desmethylsibutramine enantiomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate the complexities of separating (R)- and (S)-desmethylsibutramine.

Q1: Why am I not achieving baseline separation of the (R)- and (S)-desmethylsibutramine enantiomers with my HPLC method?

A1: Failure to achieve baseline separation is a common issue that can typically be resolved by optimizing your chromatographic conditions. Consider the following:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For desmethylsibutramine and related compounds, protein-based columns such as the Chiralcel AGP (an α1-acid glycoprotein phase) have proven effective.[1][2][3] If you are using a different type of CSP, such as a polysaccharide-based column, ensure it is suitable for amine-containing compounds. A systematic screening of different CSPs may be necessary.[4]

  • Mobile Phase Composition: The mobile phase, particularly its pH and the type/concentration of the organic modifier, directly impacts enantioselectivity.

    • pH: Methods often use an acidic mobile phase, such as a 10mM ammonium acetate solution adjusted to a pH of approximately 4.0 with acetic acid.[1][2]

    • Organic Modifier: Acetonitrile is commonly used as the organic modifier. The ratio of the aqueous buffer to the organic modifier is a key parameter to optimize. A typical starting point is a high aqueous ratio, such as 94:6 (v/v) aqueous buffer to acetonitrile.[1][2]

  • Additives: For basic compounds like desmethylsibutramine, peak shape and resolution can sometimes be improved by adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase, especially when using polysaccharide-based columns.[4]

Q2: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?

A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. Since desmethylsibutramine is a basic compound, using an acidic mobile phase helps to ensure it is in a consistent protonated state, which can lead to sharper peaks.

  • Flow Rate: Optimizing the flow rate can improve peak efficiency. Excessively high or low flow rates can lead to band broadening.

  • Temperature: Column temperature affects viscosity and mass transfer kinetics. Operating at a slightly elevated and controlled temperature (e.g., 25-40°C) can sometimes lead to sharper peaks and better resolution, though the effect on selectivity can vary.[5]

Q3: I am using Capillary Electrophoresis (CE) but see only a single peak. What am I doing wrong?

A3: In Capillary Electrophoresis (CE), enantiomers have identical electrophoretic mobility and will not separate without the addition of a chiral selector to the background electrolyte (BGE).[6]

  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for this type of separation. Methyl-β-cyclodextrin (M-β-CD) has been successfully used at concentrations around 10 mM.[7][8][9]

  • Buffer pH and Concentration: The pH of the BGE is crucial. A low pH (e.g., 3.0 or 4.5) using a phosphate buffer (e.g., 50 mM) is often effective.[7][9]

  • Voltage and Temperature: Higher voltages can decrease analysis time but may also reduce resolution due to Joule heating.[9] A lower temperature (e.g., 15°C) can improve separation by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector.[9]

Q4: What is the most effective way to prepare and analyze desmethylsibutramine from a complex biological matrix like human plasma?

A4: Due to the low concentrations in biological fluids and the complexity of the matrix, a robust sample preparation and a highly sensitive detection method are required.

  • Sample Preparation: Liquid-liquid extraction (LLE) is a commonly cited method. An effective protocol involves basifying the plasma sample (e.g., with NaOH) and extracting the analytes with an organic solvent mixture like diethyl ether-hexane (4:1, v/v).[1] Solid-phase extraction (SPE) is another viable alternative.[10]

  • Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method for quantifying low levels of desmethylsibutramine and its parent compounds in plasma.[1][2] It offers the necessary sensitivity and selectivity to distinguish the analytes from endogenous matrix components.

Data Presentation: Chiral Separation Methodologies

The following tables summarize quantitative parameters from published experimental protocols for the chiral separation of desmethylsibutramine and its parent compound, sibutramine.

Table 1: HPLC Method Parameters for Chiral Separation

Parameter Method 1[1][2] Method 2[3]
Stationary Phase Chiralcel AGP / Chiral-AGP α-1-acid glycoprotein
Mobile Phase 10mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v) Not specified
Detection Tandem Mass Spectrometry (MS/MS) Not specified
Resolution (Rs) Baseline separation achieved 1.9

| Selectivity (α) | Not specified | 1.9 |

Table 2: Capillary Electrophoresis Method Parameters for Chiral Separation

Parameter Method 1[7][8] Method 2[9][11]
Chiral Selector 10 mM Methyl-β-cyclodextrin (M-β-CD) 10 mM Randomly methylated β-CD (RAMEB)
Background Electrolyte 50 mM Phosphate Buffer (pH 3.0) 50 mM Phosphate Buffer (pH 4.5)
Voltage Not specified 15 kV
Temperature 10°C (for NMR study) 15°C
Detection Not specified (LOD 0.05%) UV at 220 nm

| Resolution (Rs) | Baseline separation achieved | Baseline separation achieved |

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS Analysis of Desmethylsibutramine in Human Plasma

This protocol is based on methodologies described for the enantioselective determination of sibutramine and its active metabolites.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an appropriate internal standard.

    • Add 100 µL of 1N NaOH to basify the sample.

    • Add 2 mL of an extraction solvent mixture (diethyl ether:hexane, 4:1 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel AGP (or equivalent protein-based CSP).

    • Mobile Phase: 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid) and acetonitrile (94:6, v/v).

    • Flow Rate: 0.5 mL/min (typical, may require optimization).

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions for (R)- and (S)-desmethylsibutramine and the internal standard must be optimized on your specific instrument.

Protocol 2: Chiral Capillary Electrophoresis (CE) Analysis

This protocol is a generalized procedure based on successful methods using cyclodextrins.[9][11]

  • Buffer and Sample Preparation:

    • Prepare a 50 mM sodium phosphate background electrolyte (BGE). Adjust the pH to 4.5 using phosphoric acid.

    • Dissolve randomly methylated β-cyclodextrin (RAMEB) in the BGE to a final concentration of 10 mM.

    • Filter the final BGE through a 0.22 µm filter and degas.

    • Dissolve the desmethylsibutramine sample in the BGE to a suitable concentration (e.g., 10-25 µg/mL).

  • CE Instrument Conditions:

    • Capillary: Fused silica, 30-50 cm total length, 50 µm I.D.

    • Capillary Conditioning (for new capillary): Flush with 0.1 M NaOH (30 min), then water (15 min).

    • Pre-run Conditioning: Flush with BGE for 2 minutes before each injection.

    • Injection: Hydrodynamic injection (e.g., 30 mbar for 5 seconds).

    • Separation Voltage: +15 kV.

    • Temperature: 15°C.

    • Detection: UV detection at 220 nm.

  • Analysis:

    • The migration order of the enantiomers should be confirmed by running standards of the pure enantiomers, if available. In published studies for sibutramine, the S-enantiomer often migrates before the R-enantiomer.[11]

Visualizations: Workflows and Logic Diagrams

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis start Define Analytical Goal (e.g., Purity, Quantitation) prep Sample Preparation (LLE, SPE, or Dilution) start->prep tech Select Technique (HPLC, CE, SFC) prep->tech screen Screen Columns / Selectors (e.g., Protein, CD-based) tech->screen mobile Optimize Mobile Phase / BGE (pH, Modifier, Additive) screen->mobile params Optimize Physical Parameters (Temp, Flow Rate / Voltage) mobile->params validate Method Validation (Linearity, Precision, Accuracy) params->validate analysis Routine Sample Analysis validate->analysis data Data Processing & Reporting analysis->data

Caption: General workflow for chiral method development and validation.

cluster_csp CSP / Selector Issues cluster_mobile Mobile Phase / BGE Issues cluster_params Physical Parameter Issues start Problem: Poor Resolution (Rs < 1.5) csp_choice Is the CSP/Selector appropriate? start->csp_choice csp_screen Action: Screen alternative CSPs (e.g., AGP, Cyclodextrin) csp_choice->csp_screen No mp_ph Is the pH optimal? csp_choice->mp_ph Yes mp_adjust_ph Action: Adjust pH (e.g., to ~4.0 for HPLC) mp_ph->mp_adjust_ph No mp_mod Is modifier % correct? mp_ph->mp_mod Yes mp_adjust_mod Action: Vary organic modifier % or selector concentration (CE) mp_mod->mp_adjust_mod No temp Is temperature optimized? mp_mod->temp Yes temp_adjust Action: Test lower/higher temps (e.g., 15°C for CE) temp->temp_adjust No

Caption: Troubleshooting logic for poor chiral resolution.

sibutramine Sibutramine (Racemic) mds (R/S)-Monodesmethylsibutramine (M1 Metabolite) sibutramine->mds N-demethylation dds (R/S)-Didesmethylsibutramine (M2 Metabolite) mds->dds N-demethylation

Caption: Primary metabolic pathway of Sibutramine.

References

Storage and handling guidelines for (R)-Desmethylsibutramine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for (R)-Desmethylsibutramine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored at -20°C.[1][2][3] Some suppliers also indicate storage at 4°C in a sealed container, protected from moisture.[4] The product is typically shipped at room temperature.[1][2][4]

Q2: How long is the solid compound stable?

A: When stored at the recommended -20°C, this compound is stable for at least four years.[1][3]

Q3: What is the recommended storage for the compound once it's in a solvent?

A: The stability of the compound in solution depends on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to keep solutions in sealed containers to protect them from moisture.[4] Aqueous solutions are not recommended for storage longer than one day.[3]

Q4: Is this compound considered hazardous?

A: Yes, it is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE). Avoid ingestion, inhalation, and contact with skin and eyes.[3] Wash hands and any exposed skin thoroughly after handling.

Q5: How should I dispose of waste containing this compound?

A: this compound should not be disposed of with household garbage or into the sewage system. All disposal must be carried out in accordance with local, regional, and national regulations for chemical waste. If a drug take-back program is not available, unused material can be mixed with an unappealing substance like cat litter or used coffee grounds, placed in a sealed container, and then disposed of in the trash.[6][7]

Troubleshooting Guide

Issue 1: The compound is not dissolving properly in the solvent.

  • Cause: The compound may have limited solubility in the chosen solvent at room temperature, or the solvent quality may be poor.

  • Solution:

    • Increase Temperature: Gentle warming can aid dissolution. For DMSO, heating up to 60°C can be effective.[4]

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.[4]

    • Check Solvent Quality: For solvents like DMSO, which are hygroscopic, use a fresh, newly opened container as absorbed moisture can significantly impact solubility.[4]

    • Verify Solvent Choice: this compound is soluble in water and DMSO.[1][3][4] Confirm that you are using an appropriate solvent.

Issue 2: A precipitate has formed in my stock solution after storage.

  • Cause: The compound may have crashed out of solution due to storage at a lower temperature or evaporation of the solvent.

  • Solution:

    • Re-dissolve: Gently warm the solution and sonicate until the precipitate is fully dissolved again.

    • Check Storage Conditions: Ensure the solution is stored in a tightly sealed vial to prevent solvent evaporation. Confirm that the storage temperature is appropriate for the desired duration (see FAQs).

    • Prepare Fresh: For in vivo experiments, it is always recommended to prepare working solutions fresh on the day of use.[4]

Data Presentation

Table 1: Storage Conditions and Stability

FormStorage TemperatureStability PeriodNotes
Solid -20°C≥ 4 years[1][3]Recommended for long-term storage.
4°CNot specifiedMust be sealed and away from moisture.[4]
In Solvent (Stock) -80°C6 months[4]Store in a sealed container.[4]
-20°C1 month[4]Store in a sealed container.[4]
Aqueous Solution Not Recommended≤ 1 day[3]Prepare fresh before use.

Table 2: Solubility Data

SolventConcentrationMethod to Aid Dissolution
DMSO 62.5 mg/mL (206.76 mM)[4]Ultrasonic, warming, and heat to 60°C.[4]
Water Soluble[1][3]Not specified

Experimental Protocols

Protocol: Preparation of a Stock Solution in DMSO (62.5 mg/mL)

  • Preparation: Work in a well-ventilated area and wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve a concentration of 62.5 mg/mL.

  • Dissolution: If the compound does not dissolve immediately, use an ultrasonic bath and gently warm the solution (up to 60°C) until all solid material is dissolved.[4]

  • Storage: Once fully dissolved, the stock solution can be aliquoted into tightly sealed vials and stored at -20°C for up to one month or at -80°C for up to six months.[4]

Visualizations

G Experimental Workflow: Stock Solution Preparation start Start weigh 1. Weigh solid (R)-Desmethylsibutramine HCl start->weigh add_solvent 2. Add appropriate volume of DMSO weigh->add_solvent dissolve 3. Dissolve using sonication and/or gentle heat (60°C) add_solvent->dissolve check_clarity 4. Check for complete dissolution dissolve->check_clarity check_clarity->dissolve Precipitate remains aliquot 5. Aliquot into sealed vials check_clarity->aliquot Clear Solution store 6. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a stock solution.

G Troubleshooting: Solubility Issues start Compound not dissolving action_heat Apply gentle heat (up to 60°C) and/or sonicate start->action_heat check_dissolved Is the compound dissolved? action_heat->check_dissolved action_solvent Use fresh, high-quality (non-hygroscopic) solvent check_dissolved->action_solvent No success Solution is ready check_dissolved->success Yes action_solvent->action_heat fail Consult literature for alternative solvents action_solvent->fail If still not dissolved

Caption: Logic for troubleshooting dissolution problems.

G Mechanism of Action: Synaptic Reuptake Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor_NE Adrenergic Receptor NE->Receptor_NE Binds SERT Serotonin Transporter (SERT) FiveHT Serotonin (5-HT) FiveHT->SERT Reuptake Receptor_5HT Serotonin Receptor FiveHT->Receptor_5HT Binds Compound (R)-Desmethylsibutramine hydrochloride Compound->SERT Inhibits Compound->NET Inhibits Synapse Synaptic Cleft

Caption: Inhibition of NET and SERT by the compound.

References

Validation & Comparative

A Comparative Pharmacological Guide to (R)- and (S)-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the (R)- and (S)-enantiomers of desmethylsibutramine, the primary active metabolite of sibutramine. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.

Core Pharmacological Differences: An Overview

Desmethylsibutramine is a potent monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. However, its pharmacological activity is highly stereoselective, with the (R)-enantiomer demonstrating significantly greater potency as a reuptake inhibitor compared to the (S)-enantiomer. This disparity in potency translates to differences in their physiological effects, including appetite suppression and locomotor activity.

Quantitative Analysis of Transporter Binding Affinity

The binding affinities of (R)- and (S)-desmethylsibutramine for the monoamine transporters have been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data clearly illustrates the superior potency of the (R)-enantiomer.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Desmethylsibutramine 152049
(S)-Desmethylsibutramine 9,200870180
Data sourced from in vitro radioligand binding studies.[1]

Mechanism of Action: Monoamine Reuptake Inhibition

Both enantiomers of desmethylsibutramine exert their effects by binding to and inhibiting the function of SERT, NET, and DAT. These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, desmethylsibutramine increases the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced downstream signaling. The significantly higher affinity of the (R)-enantiomer for these transporters results in a more pronounced inhibition of monoamine reuptake.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release vesicle->release Neurotransmitter Release transporter Monoamine Transporter (SERT, NET, DAT) monoamines Monoamines (5-HT, NE, DA) release->monoamines monoamines->transporter Reuptake receptor Postsynaptic Receptors monoamines->receptor Signal Transduction desmethyl (R)/(S)-Desmethylsibutramine desmethyl->transporter Inhibition

Mechanism of monoamine reuptake inhibition by desmethylsibutramine.

Experimental Protocols

The determination of the pharmacological profiles of (R)- and (S)-desmethylsibutramine relies on established in vitro assays. The following is a detailed methodology for a typical monoamine transporter inhibition assay.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines the steps for determining the potency of test compounds to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

1. Preparation of Biological Material:

  • Synaptosomes:

    • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a suitable assay buffer.

  • Transfected Cell Lines:

    • Human Embryonic Kidney (HEK-293) cells are stably transfected with the cDNA for human SERT, NET, or DAT.

    • Cells are cultured to confluency and harvested.

2. Radioligand Uptake Inhibition Assay:

  • Aliquots of the synaptosome preparation or transfected cells are pre-incubated with various concentrations of the test compounds ((R)- or (S)-desmethylsibutramine) or vehicle.

  • The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the internalized radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

  • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tissue Brain Tissue Homogenization centrifuge Centrifugation & Synaptosome Isolation prep_tissue->centrifuge prep_cells Transfected Cell Culture harvest Cell Harvesting prep_cells->harvest pre_incubation Pre-incubation with (R)/(S)-Desmethylsibutramine centrifuge->pre_incubation harvest->pre_incubation add_radioligand Addition of Radiolabeled Monoamine pre_incubation->add_radioligand incubation Incubation at 37°C add_radioligand->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation calc_inhibition Calculate % Inhibition scintillation->calc_inhibition plot_curve Generate Concentration-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Experimental workflow for monoamine reuptake inhibition assay.

Conclusion

The pharmacological profiles of (R)- and (S)-desmethylsibutramine are markedly different, primarily due to the stereoselective nature of their interaction with monoamine transporters. The (R)-enantiomer is a potent inhibitor of SERT, NET, and DAT, while the (S)-enantiomer exhibits significantly weaker activity. This profound difference in potency underscores the importance of stereochemistry in drug design and development and provides a foundation for the rational design of more selective and potentially safer therapeutic agents targeting the monoamine transport system. Further investigation into the distinct in vivo effects of each enantiomer is warranted to fully elucidate their therapeutic potential and risk profiles.

References

A Comparative Analysis of the Anorectic Effects of Sibutramine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Sibutramine, a pharmaceutical agent previously utilized for the management of obesity, is a racemic mixture composed of two stereoisomers: the (+)-enantiomer (dextrorotary) and the (-)-enantiomer (levorotary). Emerging research has indicated that these enantiomers possess distinct pharmacological profiles, particularly concerning their anorectic, or appetite-suppressing, effects. This guide provides a detailed comparison of the efficacy of sibutramine enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy in Preclinical Models

In vivo studies have demonstrated a significant difference in the anorectic potential of the two sibutramine enantiomers. The (+)-enantiomer has been identified as the primary contributor to the appetite-suppressing effects of the racemic mixture.

A key study investigating the effects of the individual enantiomers and the racemic mixture in rats revealed that the (+)-enantiomer and the racemic mixture produced a dose-dependent decrease in both body weight and food intake.[1][2] In stark contrast, the (-)-enantiomer was observed to increase these parameters, suggesting a counterproductive effect in the context of weight management.[1][2]

Further research has also explored the activity of the primary and secondary amine metabolites of each enantiomer, which are known to be the principal active forms of the drug. These studies have consistently shown that the (+)-enantiomers of the desmethyl and didesmethyl metabolites exhibit significantly greater anorectic effects compared to their corresponding (-)-enantiomers and the parent racemic sibutramine.[3]

Quantitative Data on Anorectic Effects

The following table summarizes the dose-dependent effects of sibutramine and its enantiomers on food intake and body weight in rats over a four-day administration period.

CompoundDose (mg/kg)Change in Food IntakeChange in Body Weight
Racemic Sibutramine 5DecreaseDecrease
10Dose-dependent decreaseDose-dependent decrease
20Dose-dependent decreaseDose-dependent decrease
(+)-Sibutramine 5DecreaseDecrease
10Dose-dependent decreaseDose-dependent decrease
20Dose-dependent decreaseDose-dependent decrease
(-)-Sibutramine 5IncreaseIncrease
10IncreaseIncrease
20IncreaseIncrease

Data compiled from studies in rats.[1][2]

Mechanism of Action: A Stereoselective Difference

The anorectic effects of sibutramine are primarily attributed to its action as a monoamine reuptake inhibitor, specifically targeting norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[4] The enantiomers, however, exhibit different potencies in their interaction with the respective neurotransmitter transporters.

The active metabolites of sibutramine, particularly the M1 (secondary amine) and M2 (primary amine) metabolites, are potent inhibitors of norepinephrine and serotonin reuptake.[4] In vitro studies have shown that the (+)-enantiomers of the active metabolites are more potent inhibitors of norepinephrine and dopamine reuptake than the (-)-enantiomers.[3] This enhanced potency at norepinephrine and dopamine transporters is believed to be a key factor in the superior anorectic activity of the (+)-enantiomer.

In Vitro Neurotransmitter Reuptake Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of norepinephrine, serotonin, and dopamine uptake by the enantiomers of sibutramine's active metabolites.

CompoundNorepinephrine (NE) IC₅₀ (nM)Serotonin (5-HT) IC₅₀ (nM)Dopamine (DA) IC₅₀ (nM)
(+)-Desmethylsibutramine More PotentLess PotentMore Potent
(-)-Desmethylsibutramine Less PotentMore PotentLess Potent
(+)-Didesmethylsibutramine More PotentLess PotentMore Potent
(-)-Didesmethylsibutramine Less PotentMore PotentLess Potent

Relative potencies are based on comparative data indicating that the (+)-enantiomers were more potent at inhibiting the uptake of norepinephrine and dopamine than of serotonin.[3]

Experimental Protocols

In Vivo Anorectic Effect Assessment in Rats

The following protocol is a summary of the methodology used to assess the comparative anorectic effects of sibutramine enantiomers in rats.[1][2]

  • Animal Model: Adult male Wistar rats were used for the study.

  • Acclimatization: Animals were allowed to acclimate to the laboratory conditions before the commencement of the experiment.

  • Baseline Measurement: Baseline body weight, food intake, and water intake were recorded for two consecutive days prior to drug administration.

  • Drug Administration: The rats were randomly assigned to different groups and orally administered with either the vehicle (control), racemic sibutramine, (+)-sibutramine, or (-)-sibutramine. The drugs were administered at dose levels of 5, 10, and 20 mg/kg for four consecutive days.

  • Data Collection: Body weight, food intake, and water intake were measured daily throughout the four-day treatment period. Spontaneous motor activity was also recorded daily.

  • Statistical Analysis: The collected data were analyzed using appropriate statistical methods to determine the significance of the observed differences between the treatment groups.

In Vitro Neurotransmitter Uptake Inhibition Assay

The protocol for determining the in vitro inhibition of neurotransmitter uptake is summarized below.[3]

  • Preparation of Synaptosomes: Synaptosomes were prepared from specific brain regions (e.g., hypothalamus for norepinephrine and serotonin, striatum for dopamine) of rats.

  • Radiolabeled Neurotransmitter Uptake: The synaptosomes were incubated with radiolabeled norepinephrine, serotonin, or dopamine in the presence of various concentrations of the test compounds (sibutramine enantiomers and their metabolites).

  • Measurement of Radioactivity: After incubation, the synaptosomes were washed to remove excess radiolabeled neurotransmitter, and the amount of radioactivity taken up by the synaptosomes was measured using a scintillation counter.

  • Calculation of IC₅₀: The concentration of the test compound that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was determined from concentration-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Vesicles (NE, 5-HT, DA) NE_5HT_DA_pre NE, 5-HT, DA NE_cleft NE NE_5HT_DA_pre->NE_cleft Release HT_cleft 5-HT NE_5HT_DA_pre->HT_cleft Release DA_cleft DA NE_5HT_DA_pre->DA_cleft Release NE_R NE Receptor NE_cleft->NE_R NET NET NE_cleft->NET Reuptake HT_R 5-HT Receptor HT_cleft->HT_R SERT SERT HT_cleft->SERT Reuptake DA_R DA Receptor DA_cleft->DA_R DAT DAT DA_cleft->DAT Reuptake Satiety Increased Satiety (Anorectic Effect) NE_R->Satiety Signal Transduction HT_R->Satiety Signal Transduction DA_R->Satiety Signal Transduction Sibutramine (+)-Sibutramine Metabolites Sibutramine->NET Inhibits Sibutramine->SERT Inhibits Sibutramine->DAT Inhibits (less potent) NET->Vesicle SERT->Vesicle DAT->Vesicle

Caption: Proposed mechanism of (+)-sibutramine's anorectic effect.

Experimental_Workflow cluster_invivo In Vivo Study: Anorectic Effect cluster_invitro In Vitro Study: Reuptake Inhibition A1 Animal Acclimatization A2 Baseline Measurements (Body Weight, Food/Water Intake) A1->A2 A3 Randomization & Grouping A2->A3 A4 Oral Administration (Vehicle, Racemic, (+), (-) Sibutramine) A3->A4 A5 Daily Measurements (4 days) A4->A5 A6 Data Analysis A5->A6 B1 Synaptosome Preparation (Brain Tissue) B2 Incubation with Radiolabeled Neurotransmitters & Test Compounds B1->B2 B3 Measurement of Radioactivity B2->B3 B4 IC50 Determination B3->B4

Caption: Workflow for in vivo and in vitro assessment of sibutramine enantiomers.

References

Cross-Reactivity of (R)-Desmethylsibutramine with Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of (R)-Desmethylsibutramine, an active metabolite of sibutramine, with the three primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information presented herein is supported by experimental data to aid in the evaluation of its pharmacological profile.

(R)-Desmethylsibutramine, also known as (R)-didesmethylsibutramine, acts as a monoamine reuptake inhibitor.[1] Its interaction with SERT, NET, and DAT is crucial for understanding its therapeutic effects and potential side-effect profile. This guide summarizes its binding affinities for these transporters and outlines the experimental methodologies used to determine these interactions.

Comparative Binding Affinity

The primary mechanism of action for (R)-Desmethylsibutramine involves the inhibition of monoamine reuptake by binding to their respective transporters. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.

The experimental data for the (R)-enantiomer of didesmethylsibutramine demonstrates a clear differential affinity for the three monoamine transporters.

Transporter(R)-Didesmethylsibutramine Ki (nM)
Dopamine Transporter (DAT)8.9
Norepinephrine Transporter (NET)13
Serotonin Transporter (SERT)140

Data sourced from Wikipedia, which cites a primary study.[1]

As the data indicates, (R)-Desmethylsibutramine exhibits the highest affinity for the dopamine transporter (DAT), followed closely by the norepinephrine transporter (NET). Its affinity for the serotonin transporter (SERT) is significantly lower, approximately 15-fold less than for DAT and 10-fold less than for NET. This profile characterizes it as a potent inhibitor of dopamine and norepinephrine reuptake with a weaker effect on serotonin reuptake.[1]

Experimental Protocols

The determination of binding affinities (Ki values) and inhibitory concentrations (IC50 values) for compounds like (R)-Desmethylsibutramine at monoamine transporters typically involves in vitro assays such as radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific transporter. The general principle involves competing the unlabeled test compound ((R)-Desmethylsibutramine) against a radiolabeled ligand that has a known high affinity for the transporter of interest.

Key Steps:

  • Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) are genetically engineered to express a high density of a specific human monoamine transporter (DAT, NET, or SERT). The cell membranes containing these transporters are then isolated and purified.

  • Competitive Binding Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Separation and Quantification: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.

Key Steps:

  • Cell Culture: Cells stably expressing the human monoamine transporters (DAT, NET, or SERT) are cultured in appropriate multi-well plates.

  • Pre-incubation with Inhibitor: The cells are washed and then pre-incubated for a specific time with varying concentrations of the test compound ((R)-Desmethylsibutramine).

  • Initiation of Uptake: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake is determined as the IC50 value.

Logical Relationship of (R)-Desmethylsibutramine's Transporter Interaction

The following diagram illustrates the differential binding affinity of (R)-Desmethylsibutramine for the three monoamine transporters. The thickness of the arrows represents the strength of the interaction (higher affinity).

cluster_compound (R)-Desmethylsibutramine cluster_transporters Monoamine Transporters Compound (R)-Desmethylsibutramine DAT Dopamine Transporter (DAT) Ki = 8.9 nM Compound->DAT High Affinity NET Norepinephrine Transporter (NET) Ki = 13 nM Compound->NET High Affinity SERT Serotonin Transporter (SERT) Ki = 140 nM Compound->SERT Low Affinity

Caption: Binding affinity of (R)-Desmethylsibutramine for monoamine transporters.

Conclusion

(R)-Desmethylsibutramine demonstrates a distinct cross-reactivity profile with monoamine transporters, exhibiting a clear preference for the dopamine and norepinephrine transporters over the serotonin transporter. This potent and selective inhibition of DAT and NET suggests that its pharmacological effects will be primarily driven by the enhancement of dopaminergic and noradrenergic neurotransmission. Researchers and drug development professionals should consider this binding profile when investigating its therapeutic potential and predicting its clinical effects and potential for adverse reactions. The methodologies described provide a standard framework for the in vitro characterization of such compounds.

References

A Comparative Analysis of the In Vitro Potency of (R)-Desmethylsibutramine and Other Clinically Relevant Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of (R)-Desmethylsibutramine, an active metabolite of sibutramine, against other well-established monoamine reuptake inhibitors. The data presented herein, including inhibition constants (Kᵢ) and IC₅₀ values, have been compiled from various scientific publications. This document aims to serve as a valuable resource for researchers engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics targeting these transporters.

Comparative In Vitro Potency Data

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)
(R)-Didesmethylsibutramine*131408.9
Sibutramine--3800 (IC₅₀)[3]
Duloxetine0.7-1.90.8-4.1114-460
Venlafaxine146-248026-822970-7500
Milnacipran100-221200-893>10000

*Note: Data for (R)-Didesmethylsibutramine is presented as a proxy for (R)-Desmethylsibutramine. Kᵢ values for Duloxetine, Venlafaxine, and Milnacipran are presented as ranges compiled from multiple sources to reflect inter-study variability.

Experimental Protocols

The determination of in vitro potency of these compounds is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target transporter. Below is a generalized, detailed protocol for such an assay.

Protocol: In Vitro Competitive Radioligand Binding Assay for Monoamine Transporters (NET, SERT, DAT)

1. Materials and Reagents:

  • Cell lines or tissues expressing the human monoamine transporters (e.g., HEK293 cells stably transfected with hNET, hSERT, or hDAT; or rat/human brain tissue homogenates).

  • Radioligands:

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

    • For DAT: [³H]GBR-12935

  • Test compounds: (R)-Desmethylsibutramine and other reuptake inhibitors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation fluid.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

2. Cell/Tissue Preparation:

  • For cell lines: Culture cells to appropriate confluency. On the day of the assay, harvest the cells and prepare a cell membrane homogenate by sonication or dounce homogenization in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh assay buffer.

  • For brain tissue: Homogenize dissected brain regions (e.g., prefrontal cortex for NET, striatum for DAT) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • To each well of a 96-well microplate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

    • A range of concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of a known selective inhibitor (for non-specific binding).

    • The cell membrane or brain tissue homogenate to initiate the binding reaction.

  • Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • Place the filter mats in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of a competing ligand) from the total binding (CPM in the absence of a competing ligand).

  • Plot the specific binding as a percentage of the control (vehicle) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Comparative Potency

The following diagram provides a conceptual visualization of the process for comparing the in vitro potency of various reuptake inhibitors.

G cluster_compounds Test Compounds cluster_assay In Vitro Potency Assay cluster_transporters Monoamine Transporters cluster_results Potency Measurement R_Des (R)-Desmethylsibutramine Assay Competitive Radioligand Binding Assay R_Des->Assay Sibu Sibutramine Sibu->Assay Dulox Duloxetine Dulox->Assay Venla Venlafaxine Venla->Assay Milna Milnacipran Milna->Assay NET NET Assay->NET SERT SERT Assay->SERT DAT DAT Assay->DAT Ki_IC50 Ki / IC50 Values NET->Ki_IC50 SERT->Ki_IC50 DAT->Ki_IC50 Comparison Comparison Guide Ki_IC50->Comparison Comparative Analysis

Caption: Workflow for comparing the in vitro potency of reuptake inhibitors.

References

A Comparative Analysis of the Thermogenic Effects of Sibutramine and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sibutramine, a serotonin and noradrenaline reuptake inhibitor, has been recognized for its role in weight management, partly due to its ability to enhance thermogenesis. The pharmacological activity of sibutramine is primarily attributed to its active metabolites, the secondary amine M1 (BTS 54 354) and the primary amine M2 (BTS 54 505).[1][2] This guide provides a comparative analysis of the thermogenic effects of sibutramine and these two key metabolites, supported by experimental data, to elucidate their distinct and overlapping mechanisms of action.

Quantitative Comparison of Thermogenic Effects

The following table summarizes the key quantitative findings from a pivotal study investigating the thermogenic responses to sibutramine, M1, and M2 in rats. The data highlights the comparable efficacy of the parent drug and its metabolites in stimulating energy expenditure.

ParameterSibutramineMetabolite M1Metabolite M2Vehicle
Dose for Significant VO2 Increase 3 and 10 mg/kg10 mg/kg10 mg/kgNo significant increase
Peak Increase in Oxygen Consumption (VO2) Up to 30% (at 10 mg/kg)[3][4]Up to 30% (at 10 mg/kg)[3]Up to 30% (at 10 mg/kg)[3]Not applicable
Duration of Sustained VO2 Increase At least 6 hours (at 10 mg/kg)[3][4]At least 6 hours (at 10 mg/kg)[3]At least 6 hours (at 10 mg/kg)[3]Not applicable
Increase in Colonic Temperature 0.5–1.0°C (at 10 mg/kg)[3][4]0.5–1.0°C (at 10 mg/kg)[3]0.5–1.0°C (at 10 mg/kg)[3]No significant increase
Effect on Brown Adipose Tissue (BAT) Glucose Utilization 18-fold increase[3][4]Not explicitly stated, but implied to be similar to sibutramineNot explicitly stated, but implied to be similar to sibutramineLittle to no effect[4]

Data sourced from studies conducted in rats.[3][4]

Notably, the magnitude and time course of the thermogenic response to M1 and M2 were found to be very similar to that of sibutramine itself, suggesting that the in vivo conversion of sibutramine to its metabolites does not account for the observed slow onset of the thermogenic effect.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of the thermogenic effects of sibutramine and its metabolites.

Measurement of Oxygen Consumption (VO2)
  • Objective: To determine the effect of sibutramine and its metabolites on the overall metabolic rate.

  • Apparatus: Closed-circuit respirometers were used, maintained at a thermoneutral temperature for the animal subjects (rats).[3]

  • Procedure:

    • Animals were acclimatized to the respirometers.

    • A baseline VO2 was measured for a period of 2 hours before administration of the test compound.

    • Sibutramine, its metabolites (M1 or M2), or a vehicle was administered orally (p.o.) or intraperitoneally (i.p.).

    • VO2 was then measured continuously for a period of 2 to 6 hours post-dosing.[3]

    • For experiments involving antagonists, the antagonist was administered subcutaneously approximately 5 minutes before the oral dose of sibutramine.[3]

Measurement of Colonic Temperature
  • Objective: To assess the effect of the compounds on core body temperature.

  • Procedure:

    • A thermocouple was inserted into the colon of the rat.

    • Baseline temperature was recorded.

    • Following administration of the test compound, colonic temperature was monitored and recorded at regular intervals.[3]

Assessment of Brown Adipose Tissue (BAT) Glucose Utilization
  • Objective: To determine the specific tissue responsible for the observed increase in thermogenesis.

  • Methodology: This experiment utilized the 2-deoxyglucose (2DG) autoradiographic method.

  • Procedure:

    • Rats were administered with radiolabelled 2-deoxy-[3H]-glucose.

    • Following administration of sibutramine or vehicle, tissue samples were collected.

    • The accumulation of radiolabelled 2-deoxy-[3H]-glucose-6-phosphate in various tissues, including BAT, was measured.

    • Tissue glucose utilization (GU) was calculated by dividing the radioactivity in the tissues by the integral of the ratio of blood 2DG to blood glucose over a 60-minute period.[3]

Signaling Pathways and Experimental Workflow

The thermogenic effects of sibutramine and its metabolites are primarily mediated through a central mechanism that leads to the activation of the sympathetic nervous system.

Thermogenic_Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System & Tissue Sibutramine Sibutramine / Metabolites (M1, M2) Reuptake_Inhibition Inhibition of Serotonin (5-HT) & Noradrenaline (NA) Reuptake Sibutramine->Reuptake_Inhibition Acts on Increased_Synaptic_Monoamines Increased Synaptic 5-HT & NA Reuptake_Inhibition->Increased_Synaptic_Monoamines Leads to Sympathetic_Outflow Increased Efferent Sympathetic Outflow Increased_Synaptic_Monoamines->Sympathetic_Outflow Stimulates Beta3_AR β3-Adrenergic Receptors Sympathetic_Outflow->Beta3_AR Activates BAT Brown Adipose Tissue (BAT) BAT->Beta3_AR Located in Thermogenesis Thermogenesis (Increased Heat Production) Beta3_AR->Thermogenesis Mediates

Caption: Signaling pathway for sibutramine-induced thermogenesis.

The experimental workflow for assessing the thermogenic effect of sibutramine and its metabolites typically involves a series of in vivo measurements in animal models.

Experimental_Workflow Animal_Prep Animal Acclimatization (e.g., Rats) Baseline Baseline Measurements (VO2, Body Temperature) Animal_Prep->Baseline Dosing Administration of Sibutramine, M1, M2, or Vehicle Baseline->Dosing Post_Dosing Post-Dosing Measurements (Continuous VO2 & Temperature Monitoring) Dosing->Post_Dosing Data_Analysis Data Analysis and Comparison Post_Dosing->Data_Analysis

Caption: A typical experimental workflow for in vivo thermogenesis studies.

Mechanism of Action

The thermogenic activity of sibutramine and its metabolites is not a result of direct peripheral action but rather a centrally mediated process.[3] The inhibition of serotonin and noradrenaline reuptake in the central nervous system leads to an increase in the synaptic concentrations of these neurotransmitters.[3] This, in turn, stimulates the efferent sympathetic nervous system, resulting in the activation of β3-adrenoceptors, predominantly in brown adipose tissue (BAT).[3][4][5] The activation of these receptors in BAT is a key step in initiating non-shivering thermogenesis, leading to an increase in energy expenditure and heat production.[3][6]

Experiments using the ganglionic blocking agent chlorisondamine completely inhibited the thermogenic response to M1 and M2, confirming the essential role of the sympathetic nervous system.[3][4] Furthermore, the thermogenic effects were abolished by β-adrenoceptor antagonists, highlighting the critical involvement of these receptors.[3][4] Interestingly, the primary metabolite M2 has also been shown to directly stimulate lipolysis in isolated human and murine adipocytes via a β-adrenergic pathway, suggesting a potential, albeit secondary, peripheral contribution to its overall metabolic effects.[2][7]

References

Unveiling the Selectivity of (R)-Desmethylsibutramine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of experimental data demonstrates the preferential binding of (R)-Desmethylsibutramine to the norepinephrine transporter (NET) over the serotonin transporter (SERT), providing valuable insights for drug development professionals and researchers in the field of neuroscience. This guide offers a comprehensive comparison, supported by quantitative data, experimental protocols, and pathway visualizations, to elucidate the selectivity profile of this active metabolite of sibutramine.

Quantitative Analysis: Binding Affinity Profile

Experimental data on the binding affinity of (R)-Desmethylsibutramine reveals a notable selectivity for the norepinephrine transporter. The inhibition constants (Ki) quantify the affinity of a compound for a specific transporter, with lower values indicating a higher affinity. A comparison of the Ki values for (R)-Desmethylsibutramine at human NET and SERT clearly illustrates its preferential binding.

CompoundNET Ki (nM)SERT Ki (nM)Selectivity (SERT Ki / NET Ki)
(R)-Desmethylsibutramine44411-fold

As the data indicates, (R)-Desmethylsibutramine exhibits an 11-fold greater affinity for NET compared to SERT. This selectivity is a critical factor in understanding its pharmacological effects and potential therapeutic applications. For comparison, the binding affinities for the dopamine transporter (DAT) are also included, showing a Ki of 12 nM.

Experimental Methodology: Determining Binding Affinity

The binding affinities (Ki) of (R)-Desmethylsibutramine for NET and SERT are typically determined through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the direct measurement of a compound's interaction with its target protein.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Expressing hNET or hSERT) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation (Membranes, Radioligand, Test Compound) MembranePrep->Incubation Radioligand Radioligand (e.g., [3H]Nisoxetine for NET, [3H]Citalopram for SERT) Radioligand->Incubation TestCompound (R)-Desmethylsibutramine (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation IC50 IC50 Determination (Concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation (Calculates Ki from IC50) IC50->ChengPrusoff Ki Ki Value (Binding Affinity) ChengPrusoff->Ki

A detailed protocol for a typical radioligand binding assay is as follows:

  • Preparation of Transporter-Expressing Membranes: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express high levels of the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT). The cell membranes containing these transporters are then isolated and purified.

  • Competitive Binding Assay: The prepared cell membranes are incubated in the presence of a specific radioligand (e.g., [³H]nisoxetine for NET or [³H]citalopram for SERT) and varying concentrations of the test compound, (R)-Desmethylsibutramine. The radioligand and the test compound compete for binding to the transporter.

  • Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways of NET and SERT

The norepinephrine and serotonin transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. Their inhibition by compounds like (R)-Desmethylsibutramine leads to an increase in the extracellular concentration of norepinephrine and serotonin, thereby enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NE Norepinephrine NET NET NET->NE Transport NE_Synapse->NET Reuptake AdrenergicReceptor Adrenergic Receptor NE_Synapse->AdrenergicReceptor Binding Signaling Postsynaptic Signaling AdrenergicReceptor->Signaling

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin SERT_Vesicle->Serotonin_Synapse Release Serotonin Serotonin SERT SERT SERT->Serotonin Transport Serotonin_Synapse->SERT Reuptake SerotoninReceptor Serotonin Receptor Serotonin_Synapse->SerotoninReceptor Binding Signaling Postsynaptic Signaling SerotoninReceptor->Signaling

Safety Operating Guide

Proper Disposal of (R)-Desmethylsibutramine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (R)-Desmethylsibutramine hydrochloride, a Schedule IV controlled substance. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure regulatory compliance and laboratory safety.

This compound and its parent compound, sibutramine, are classified as Schedule IV controlled substances under the regulations of the Drug Enforcement Administration (DEA).[1][2][3][4][5] This classification necessitates specific protocols for its disposal to prevent diversion and environmental contamination.

Key Disposal and Safety Information

Proper disposal of this compound is not merely a matter of laboratory best practice but a legal requirement. The procedures outlined below are designed to be in accordance with both DEA and Resource Conservation and Recovery Act (RCRA) regulations.

ParameterInformationSource
DEA Schedule Schedule IVDEA Final Rule, 63 FR 6862 (Feb. 11, 1998)[1]
RCRA Status Not a P- or U-listed hazardous waste40 CFR § 261.33[1][2][3][4][5][6][7][8][9]
Primary Disposal Method Transfer to a DEA-registered reverse distributor21 CFR 1317.05[9]
Required DEA Form (for transfer) Invoice (for Schedule III-V substances)DEA Guidance[5]
Hazard Statement Harmful if swallowedSafety Data Sheet

Experimental Protocols for Disposal

The following step-by-step methodology ensures the safe and compliant disposal of this compound.

Step 1: Segregation and Labeling
  • Isolate the Material: Immediately segregate expired, unwanted, or surplus this compound from active laboratory stock.

  • Proper Labeling: Clearly label the container with "Expired - To Be Disposed Of" or similar conspicuous wording. Ensure the original chemical name and hazard warnings remain legible.

Step 2: Documentation and Record-Keeping
  • Inventory Records: Meticulously document the quantity of this compound designated for disposal in your laboratory's controlled substance inventory records.

  • Witness Signature: It is best practice for a second authorized individual to witness and countersign the inventory record adjustment.

Step 3: Engaging a Reverse Distributor
  • Identify a Registered Distributor: Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the controlled substance. A list of registered reverse distributors can often be found on your institution's Environmental Health and Safety (EHS) website or by contacting the DEA.

  • Transfer Documentation: For Schedule IV substances like this compound, the transfer to a reverse distributor is documented via an invoice, not a DEA Form 222 (which is reserved for Schedule I and II substances).[5] The invoice should detail the drug name, dosage form, strength, quantity, and date of transfer.

  • Record Retention: Retain a copy of the transfer invoice for a minimum of two years.[5]

Step 4: Disposal of Empty Containers and Non-Recoverable Residue
  • Empty Containers: For containers with only a non-recoverable residue of this compound (i.e., the residue cannot be practically removed), the container can be disposed of in a biohazard sharps container.

  • Defacing Labels: Prior to disposal, ensure the label on the empty container is removed or rendered illegible to prevent misuse.

  • Documentation: The disposal of the empty container should be recorded in the controlled substance accountability record.

Disposal of Contaminated Materials

In the event of a spill, any materials used for cleanup (e.g., absorbent pads, personal protective equipment) that are contaminated with this compound must be managed as hazardous waste. While the chemical itself is not P- or U-listed, the mixture may exhibit hazardous characteristics. Contact your institution's EHS department for guidance on the proper disposal of chemically contaminated debris.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Recoverable Substance Disposal cluster_2 Non-Recoverable Residue Disposal start Identify (R)-Desmethylsibutramine Hydrochloride for Disposal is_recoverable Is the substance recoverable? start->is_recoverable segregate Segregate and Label 'For Disposal' is_recoverable->segregate Yes deface_label Deface or Remove Label from Empty Container is_recoverable->deface_label No document Update Inventory Records (Witnessed) segregate->document contact_rd Contact DEA Reverse Distributor document->contact_rd prepare_transfer Prepare Transfer Invoice contact_rd->prepare_transfer transfer Transfer to Reverse Distributor prepare_transfer->transfer dispose_sharps Dispose of Container in Biohazard Sharps Container deface_label->dispose_sharps document_disposal Document Container Disposal in Records dispose_sharps->document_disposal

Caption: Disposal decision workflow for this compound.

Chemical Compatibility and Storage for Disposal

While awaiting pickup by a reverse distributor, this compound should be stored securely to prevent diversion. It should not be mixed with other chemical wastes. Based on available safety data, it is incompatible with strong oxidizing agents. Therefore, ensure it is stored away from such chemicals to prevent any hazardous reactions.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and regulatory diligence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.